Benzydamine N-oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-22(2,23)13-8-14-24-19-17-11-6-7-12-18(17)21(20-19)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKKEFPZHPEYJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190005 | |
| Record name | Benzydamine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36504-71-9 | |
| Record name | Benzydamine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036504719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzydamine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Benzydamine N-oxide: A Comprehensive Technical Guide to a Major Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties.[1] It is primarily metabolized in the body through various pathways, including oxidation, dealkylation, and conjugation.[2][3] Among its metabolites, Benzydamine N-oxide is the most significant. This technical guide provides an in-depth overview of this compound, focusing on its formation, the enzymes involved, and the experimental methodologies used for its study.
Benzydamine is metabolized to its N-oxide metabolite primarily by flavin-containing monooxygenases (FMOs), with FMO3 being the major isoform responsible for this reaction in the human liver.[4][5][6] This N-oxidation pathway is the predominant route of benzydamine biotransformation.[4] The resulting metabolite, this compound, is stable and can be used as a biomarker to measure FMO activity.[7][8][9]
Metabolic Pathway of Benzydamine
Benzydamine undergoes several metabolic transformations in the body. The primary pathway is N-oxidation, leading to the formation of this compound. Other, more minor, pathways include N-demethylation.[4][10]
Caption: Metabolic pathways of Benzydamine, highlighting the major N-oxidation route.
Quantitative Data on Benzydamine N-oxidation
The following tables summarize key quantitative data related to the formation of this compound from various studies.
Table 1: In Vivo Pharmacokinetic Parameters
| Parameter | Value | Species | Reference |
| Peak Plasma Concentration of this compound | ~200 ng/mL | Human | [4] |
| Half-life of Benzydamine | ~13 hours | Human | [1][11] |
| Unchanged Benzydamine Excreted in Urine | <1% - 5% or 50-65% (conflicting reports) | Human | [2][4][12] |
Table 2: In Vitro Kinetic Parameters for Benzydamine N-oxidation
| Enzyme Source | Km (μM) | Vmax (nmol/mg protein/min) | Species | Reference |
| Human Liver Microsomes | 49 | 5.7 | Human | [4] |
| Recombinant Human FMO1 | 23.6 - 60 (± 8) | 40.8 - 46 (± 2) min⁻¹ | Human | [4][13] |
| Recombinant Human FMO3 | 40.4 - 80 (± 8) | 29.1 - 36 (± 2) min⁻¹ | Human | [4][13] |
| Recombinant Human FMO4 | > 3000 | < 75 min⁻¹ | Human | [13] |
| Recombinant Human FMO5 | > 2000 | < 1 min⁻¹ | Human | [13] |
Experimental Protocols
This section details the methodologies employed in the study of this compound formation.
In Vitro Metabolism using Human Liver Microsomes
This protocol is a standard method to assess the in vitro metabolism of a compound.
Caption: Experimental workflow for in vitro metabolism studies of Benzydamine.
Detailed Protocol:
-
Preparation of Reagents:
-
A stock solution of benzydamine is prepared in a suitable solvent (e.g., water:acetonitrile 1:1).[14]
-
Human liver microsomes are thawed on ice.
-
An NADPH-regenerating system solution is prepared.
-
-
Incubation:
-
Incubations are typically conducted at 37°C in a shaking water bath.[6]
-
The reaction mixture contains human liver microsomes, benzydamine at various concentrations, and buffer (e.g., potassium phosphate buffer, pH 7.4).
-
The reaction is initiated by the addition of the NADPH solution.
-
-
Reaction Termination and Sample Preparation:
-
The reaction is stopped at a specific time point by adding a quenching solvent, such as acetonitrile.[14]
-
The mixture is then centrifuged to pellet the protein.
-
The supernatant is collected for analysis.
-
-
Analytical Method - HPLC:
-
The formation of this compound is quantified using a validated HPLC method with either fluorescence or UV detection.[4][15]
-
Chromatographic Conditions (Example):
-
Column: Grace Alltima C18 (250 x 4.6 mm, 5 µm particle size).[14]
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 3.0 g of sodium perchlorate and 1.0 ml of triethylamine in 500 ml of water, with pH adjusted to 3.0 with perchloric acid).[14][16]
-
Flow Rate: 1 ml/min.[14]
-
Detection: Fluorescence or UV at approximately 307-320 nm.[4][14]
-
Column Temperature: 25°C.[14]
-
-
Enzyme Inhibition Studies
To confirm the role of FMOs in Benzydamine N-oxidation, inhibition studies are performed.
-
Heat Inactivation: FMOs are heat-labile. Pre-incubating the liver microsomes at 45°C for 5 minutes without NADPH will significantly inhibit FMO activity, while having a minimal effect on cytochrome P450 enzymes.[4][10]
-
Chemical Inhibition:
Studies with Recombinant Enzymes
To identify the specific FMO isoforms involved, incubations are performed with cDNA-expressed human FMO1, FMO3, FMO4, and FMO5.[10][13] The protocol is similar to the one described for human liver microsomes, with the recombinant enzymes replacing the microsomes.
Conclusion
This compound is the principal metabolite of Benzydamine, formed predominantly through the action of the FMO3 enzyme in the human liver. The study of its formation provides valuable insights into the activity of this important drug-metabolizing enzyme. The experimental protocols detailed in this guide, particularly in vitro studies using human liver microsomes and recombinant FMO isoforms coupled with HPLC analysis, are robust methods for characterizing the metabolism of Benzydamine and for using Benzydamine N-oxidation as a reliable index reaction for FMO3 activity.[4] This information is critical for researchers and professionals involved in drug development and metabolism studies.
References
- 1. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacokinetics of benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flavin-containing monooxygenase activity in hepatocytes and microsomes: in vitro characterization and in vivo scaling of benzydamine clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CAS#:36504-71-9 | Chemsrc [chemsrc.com]
- 8. Benzydamine N-oxygenation as a measure of flavin-containing monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Benzydamine N-oxygenation as an index for flavin-containing monooxygenase activity and benzydamine N-demethylation by cytochrome P450 enzymes in liver microsomes from rats, dogs, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzydamine | C19H23N3O | CID 12555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Metabolism of benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro evaluation of potential in vivo probes for human flavin-containing monooxygenase (FMO): metabolism of benzydamine and caffeine by FMO and P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. HPLC determination of benzydamine and its metabolite N-oxide in plasma following oral administration or topical application in man, using fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
The Role of Benzydamine N-oxide in Drug Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzydamine, a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties, undergoes extensive metabolism in the body. The primary metabolic pathway is N-oxidation, leading to the formation of Benzydamine N-oxide, its major metabolite. This technical guide provides an in-depth analysis of the role of this compound in the overall metabolism of Benzydamine, focusing on the enzymatic pathways, quantitative kinetic data, and detailed experimental methodologies for its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and metabolic studies.
Introduction
Benzydamine is primarily metabolized through oxidation, dealkylation, and conjugation.[1][2] Among its various metabolites, this compound is the most significant, found in substantial concentrations in plasma and urine following Benzydamine administration.[3][4] The formation of this N-oxide metabolite is a critical determinant of the pharmacokinetic profile and clearance of the parent drug. Understanding the specifics of this metabolic step is crucial for predicting drug-drug interactions, assessing inter-individual variability in metabolism, and ensuring the safe and effective use of Benzydamine.
Metabolic Pathways of Benzydamine
The biotransformation of Benzydamine involves two main pathways: a major N-oxidation pathway and a minor N-demethylation pathway.
-
N-oxidation: This is the principal metabolic route, resulting in the formation of this compound. This reaction is predominantly catalyzed by the Flavin-Containing Monooxygenase (FMO) enzyme system, specifically the FMO3 isoform in the human liver.[3][5][6]
-
N-demethylation: A less significant pathway leads to the formation of N-desmethylbenzydamine. This reaction is mediated by Cytochrome P450 (CYP) enzymes, with contributions from CYP2D6, CYP3A4, and CYP2C19.[3]
The pronounced efficiency of the N-oxidation pathway makes Benzydamine a useful probe substrate for assessing FMO3 activity both in vitro and in vivo.[3][6]
Caption: Metabolic pathways of Benzydamine.
Quantitative Data: Enzyme Kinetics
The kinetic parameters for the N-oxidation of Benzydamine by various enzyme systems have been characterized, providing insight into the efficiency of this metabolic process.
| Enzyme Source | Km (μM) | Vmax (nmol/mg protein/min) | Species | Reference |
| Human Liver Microsomes | 64.0 | 6.9 | Human | [3] |
| Recombinant Human FMO1 | 23.6 | 40.8 | Human | [3] |
| Recombinant Human FMO1 | 60 ± 8 | 46 ± 2 (min-1) | Human | [7] |
| Recombinant Human FMO3 | 40.4 | 29.1 | Human | [3] |
| Recombinant Human FMO3 | 80 ± 8 | 36 ± 2 (min-1) | Human | [7] |
| Recombinant Human FMO5 | - | Negligible activity | Human | [3] |
Note: Vmax values from reference[7] are reported in min-1, representing turnover number.
Experimental Protocols
The study of this compound formation typically involves in vitro assays using human liver microsomes or recombinant enzymes. Below are detailed methodologies adapted from published literature.
Benzydamine N-oxidation Assay in Human Liver Microsomes
This protocol is designed to measure the rate of this compound formation in a pool of human liver microsomes.
Materials:
-
Human Liver Microsomes (HLM)
-
Benzydamine
-
This compound standard
-
NADPH regenerating system (e.g., NADP+, isocitrate, isocitrate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Methimazole (FMO inhibitor)
-
N-benzylimidazole (CYP inhibitor)
-
Acetonitrile (for quenching)
-
HPLC system with fluorescence or UV detection
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes (final concentration ~0.5 mg/mL) and Benzydamine (at various concentrations to determine kinetics, e.g., 10-500 μM) in potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes. To differentiate FMO from CYP activity, parallel incubations can be performed with selective inhibitors (e.g., methimazole for FMO, N-benzylimidazole for CYPs). Heat inactivation (45°C for 5 minutes in the absence of NADPH) of a control sample can also be used to selectively inactivate FMOs.[3][8]
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the mixture to pellet the protein. Transfer the supernatant for analysis.
-
Analysis: Quantify the formation of this compound using a validated HPLC method with fluorescence or UV detection.[4][9]
Caption: Workflow for in vitro Benzydamine metabolism assay.
Analysis by High-Performance Liquid Chromatography (HPLC)
A common analytical method for the quantification of Benzydamine and this compound is reversed-phase HPLC.
Typical HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., sodium perchlorate in water with triethylamine, pH adjusted to 3.0 with perchloric acid) and an organic solvent (e.g., acetonitrile) in an isocratic elution.[10][11]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: Fluorescence detection is highly sensitive and specific.[4] UV detection at approximately 320 nm is also applicable.[10]
-
Quantification: Based on a standard curve generated with known concentrations of this compound.
The Role of FMO3 in Benzydamine N-oxidation
-
Inhibition Studies: The formation of this compound is strongly inhibited by methimazole, a known FMO inhibitor, but not by various CYP inhibitors.[3]
-
Heat Inactivation: The enzymatic activity is significantly reduced by heat treatment of microsomes in the absence of NADPH, a characteristic feature of FMO enzymes.[3][5]
-
Recombinant Enzymes: Studies using recombinant human FMO isoforms have shown that FMO3 and FMO1 exhibit high activity towards Benzydamine, while FMO5 has negligible activity.[3][7] Given that FMO3 is the predominant FMO isoform in the adult human liver, it is considered the main contributor in vivo.[7]
-
Genetic Polymorphisms: Variations in the FMO3 gene that lead to reduced enzyme activity have been shown to impair Benzydamine metabolism.[3]
Caption: Evidence supporting FMO3's role in N-oxidation.
Conclusion
This compound is the principal metabolite of Benzydamine, formed predominantly through the catalytic activity of the FMO3 enzyme in the human liver. The N-oxidation pathway is significantly more dominant than the minor N-demethylation pathway mediated by CYP enzymes. The well-characterized kinetics and high specificity of this reaction make Benzydamine an excellent probe for studying FMO3 function. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the metabolism of Benzydamine and to utilize it as a tool in broader drug metabolism studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacokinetics of benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC determination of benzydamine and its metabolite N-oxide in plasma following oral administration or topical application in man, using fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavin-containing monooxygenase activity in hepatocytes and microsomes: in vitro characterization and in vivo scaling of benzydamine clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzydamine N-oxygenation as a measure of flavin-containing monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro evaluation of potential in vivo probes for human flavin-containing monooxygenase (FMO): metabolism of benzydamine and caffeine by FMO and P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzydamine N-oxygenation as an index for flavin-containing monooxygenase activity and benzydamine N-demethylation by cytochrome P450 enzymes in liver microsomes from rats, dogs, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
An In-depth Technical Guide to the Chemical and Physical Properties of Benzydamine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzydamine N-oxide is the principal metabolite of the non-steroidal anti-inflammatory drug (NSAID) benzydamine. Formed primarily in the liver through the action of flavin-containing monooxygenase 3 (FMO3), this tertiary amine N-oxide plays a significant role in the pharmacokinetic profile of its parent compound. While the pharmacological activity of benzydamine is well-documented, its N-oxide metabolite is less extensively characterized. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, details relevant experimental protocols, and explores its biological significance. A notable aspect of this compound is its utility as a marker for in vitro FMO activity. This document aims to consolidate the available information for researchers and professionals engaged in drug metabolism studies, analytical chemistry, and pharmacology.
Chemical Properties
This compound is a tertiary amine N-oxide derivative of benzydamine. The introduction of the N-oxide functional group significantly alters the electronic and steric properties of the molecule compared to the parent amine, influencing its polarity, solubility, and metabolic stability.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₃N₃O₂ | [1][2] |
| Molecular Weight | 325.41 g/mol | [1][2] |
| IUPAC Name | 3-((1-benzyl-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine oxide | [3][4] |
| CAS Number | 36504-71-9 | [5] |
| SMILES | C--INVALID-LINK--([O-])CCCOc1c2ccccc2n(Cc3ccccc3)n1 | [2] |
| InChI | InChI=1S/C19H23N3O2/c1-22(2,23)13-8-14-24-19-17-11-6-7-12-18(17)21(20-19)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3 | [2] |
Physical Properties
The physical properties of this compound are crucial for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Value | Source |
| Physical Form | Solid, white to off-white | [6] |
| Melting Point | 94-95 °C (for the hydrogen maleate salt) | [6] |
| Solubility | Slightly soluble in chloroform and DMSO. Soluble in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline (≥ 2.5 mg/mL). | [7] |
| pKa (predicted) | 4.65 ± 0.40 | - |
| logP (predicted) | 2.16720 | [5] |
| Storage Temperature | 2-8°C | [6] |
Synthesis and Characterization
While this compound is primarily formed through metabolism, chemical synthesis is essential for obtaining pure standards for analytical and pharmacological studies.
Synthetic Approach
The synthesis of tertiary amine N-oxides is typically achieved through the oxidation of the corresponding tertiary amine. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
General Experimental Protocol for the Oxidation of Benzydamine to this compound:
-
Reagents: Benzydamine, meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, dichloromethane (or another suitable solvent), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve Benzydamine in a suitable solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Add a solution of the oxidizing agent (e.g., m-CPBA in dichloromethane) dropwise to the cooled benzydamine solution while stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
-
Note: This is a generalized protocol. The specific reaction conditions, such as temperature, reaction time, and purification method, may need to be optimized.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of the synthesized this compound. The chemical shifts of the protons and carbons adjacent to the N-oxide group will be significantly different from those in the parent benzydamine molecule.[8]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the synthesized compound and for its quantification in biological matrices.
Biological Significance and Pharmacokinetics
This compound is the major metabolite of benzydamine, formed predominantly through N-oxidation catalyzed by FMO3 in the liver.[5][9] This metabolic pathway is a key determinant of the clearance of benzydamine. The formation of the N-oxide increases the polarity of the molecule, facilitating its excretion from the body.
The use of Benzydamine N-oxygenation as a measure of flavin-containing monooxygenase activity has been proposed.[5][10]
Pharmacological Activity
Currently, there is a significant lack of data on the independent pharmacological activity of this compound. Most studies have focused on the pharmacological effects of the parent drug, benzydamine, which include anti-inflammatory, analgesic, and local anesthetic properties.[7][11][12] Benzydamine is known to inhibit the synthesis of pro-inflammatory cytokines like TNF-α and IL-1β.[11][13] It is unclear whether this compound retains any of these activities, possesses its own distinct pharmacological profile, or is an inactive metabolite. Further research is warranted to elucidate the pharmacological and toxicological properties of this compound to fully understand the overall effects of benzydamine administration.
Experimental Protocols
Determination of pKa
The acid dissociation constant (pKa) is a critical parameter influencing the ionization state and solubility of a compound at different pH values.
Experimental Protocol using NMR Spectroscopy:
-
Principle: The chemical shifts of protons near an ionizable group are sensitive to the protonation state of that group. By monitoring the change in chemical shift as a function of pH, a titration curve can be generated, from which the pKa can be determined.
-
Procedure:
-
Prepare a solution of this compound in D₂O.
-
Adjust the pD of the solution incrementally using small additions of DCl or NaOD.
-
Acquire a ¹H NMR spectrum at each pD value.
-
Plot the chemical shift of a proton sensitive to the ionization state against the pD.
-
Fit the data to the Henderson-Hasselbalch equation to determine the pKa.
-
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. GSRS [precision.fda.gov]
- 3. 3-((1-Benzyl-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine hydrochloride [synhet.com]
- 4. 72962-60-8|3-((1-Benzyl-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine oxide maleate|BLD Pharm [bldpharm.com]
- 5. This compound | CAS#:36504-71-9 | Chemsrc [chemsrc.com]
- 6. This compound 72962-60-8 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. Benzydamine, an unique model of anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzydamine Anti-Inflammatory, Anesthetic Mouthwash: All Evidence [icpahealth.com]
In Vivo Formation of Benzydamine N-oxide in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vivo formation of Benzydamine N-oxide, a major metabolite of the non-steroidal anti-inflammatory drug (NSAID) Benzydamine, in humans. The document details the metabolic pathways, enzymatic kinetics, and analytical methodologies for the quantification of this metabolite. It is intended to serve as a resource for researchers and professionals involved in drug metabolism studies, pharmacokinetic analysis, and the development of new chemical entities. This guide synthesizes available quantitative data, outlines experimental protocols, and presents visual representations of key processes to facilitate a deeper understanding of Benzydamine N-oxidation in a human physiological context.
Introduction
Benzydamine is a locally acting NSAID with analgesic and anti-inflammatory properties. Its clinical efficacy is coupled with a metabolic profile that primarily involves oxidation, dealkylation, and conjugation.[1] A principal metabolic pathway is the N-oxidation of the dimethylamino group, leading to the formation of this compound. This metabolite is of significant interest as it is a major circulating metabolite in humans and its formation is a key determinant of the parent drug's pharmacokinetic profile.[1][2] Understanding the dynamics of this compound formation is crucial for assessing drug-drug interactions, inter-individual variability in metabolism, and the overall disposition of Benzydamine.
Metabolic Pathway and Enzymology
The primary mechanism for the formation of this compound in humans is through the action of Flavin-containing monooxygenases (FMOs).[3] Specifically, FMO1 and FMO3 have been identified as the key enzymes responsible for this biotransformation.[3] While Cytochrome P450 (CYP) enzymes are involved in other metabolic pathways of Benzydamine, such as N-demethylation, their role in N-oxidation is considered minor.[3]
The metabolic conversion is an oxygenation reaction where the tertiary amine of the dimethylaminopropyl side chain of Benzydamine is oxidized to an N-oxide.
Quantitative Data
The following tables summarize the key quantitative parameters related to the in vivo formation and analysis of this compound in humans.
Table 1: In Vitro Enzyme Kinetics of this compound Formation in Humans
| Enzyme Source | Km (μM) | Vmax (nmol/mg protein/min) | Reference |
| Human Liver Microsomes | 64.0 | 6.9 | |
| Recombinant Human FMO1 | 23.6 | 40.8 | |
| Recombinant Human FMO3 | 40.4 | 29.1 |
Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. Vmax (maximum reaction velocity) represents the maximum rate of the enzymatic reaction.
Table 2: In Vivo Pharmacokinetic and Analytical Parameters of Benzydamine and its N-oxide
| Parameter | Benzydamine | This compound | Reference |
| Pharmacokinetic Parameters | |||
| Peak Plasma Concentration (Cmax) | 1.5 µmol/L (after 50 mg oral dose) | ~200 ng/mL | [1] |
| Time to Peak (Tmax) | 1.5 hours | - | [1] |
| Half-life (t1/2) | ~13 hours | Longer than parent compound | [1] |
| Systemic Clearance (CL) | ~170 mL/min | - | |
| Volume of Distribution (Vd) | ~110 L | - | [4] |
| Oral Bioavailability (F) | ~87% | - | [4] |
| Analytical Parameters (HPLC) | |||
| Limit of Detection (Plasma) | 0.5 ng/mL | - | |
| Limit of Detection (Urine) | 1 ng/mL | 50 ng/mL |
Experimental Protocols
This section details the methodologies employed in key experiments for the study of this compound formation.
In Vitro Metabolism using Human Liver Microsomes
This protocol is fundamental for characterizing the enzymatic kinetics of Benzydamine N-oxidation.
Detailed Steps:
-
Preparation of Incubation Mixtures: Human liver microsomes are incubated in a phosphate buffer (typically pH 7.4) with varying concentrations of Benzydamine.
-
Initiation of Reaction: The reaction is initiated by the addition of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), which is required for the activity of FMOs.
-
Incubation: The mixture is incubated at 37°C for a specified period, allowing for the metabolic conversion of Benzydamine to its N-oxide.
-
Termination of Reaction: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which precipitates the microsomal proteins.
-
Sample Preparation for Analysis: The terminated reaction mixture is centrifuged to pellet the precipitated proteins.
-
Quantification: The supernatant, containing the analyte of interest, is then analyzed by High-Performance Liquid Chromatography (HPLC) to separate and quantify the amount of this compound formed.
Quantification of this compound in Human Plasma and Urine by HPLC
This protocol is essential for in vivo pharmacokinetic studies.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used for the separation.
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., sodium perchlorate solution) and an organic modifier (e.g., acetonitrile), with the pH adjusted to acidic conditions (around 3.0).
-
Flow Rate: A standard flow rate is 1 mL/min.
-
Detection: UV detection at a wavelength of approximately 320 nm is suitable for quantifying Benzydamine and its N-oxide.
Sample Preparation:
-
Plasma: Protein precipitation is a common method for plasma sample preparation. An organic solvent like acetonitrile is added to the plasma sample to precipitate proteins. After centrifugation, the clear supernatant is injected into the HPLC system.
-
Urine: Urine samples may require a dilution step before direct injection into the HPLC system. Solid-phase extraction (SPE) can also be employed for sample clean-up and concentration if necessary.
Conclusion
The N-oxidation of Benzydamine to this compound is a significant metabolic pathway in humans, primarily mediated by FMO1 and FMO3. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with Benzydamine or other compounds metabolized by FMOs. While the enzyme kinetics of this transformation are well-characterized in vitro, a complete in vivo pharmacokinetic profile of this compound in humans remains an area for further investigation. Future studies focusing on the detailed pharmacokinetics of this major metabolite will contribute to a more comprehensive understanding of Benzydamine's disposition and potential for clinical variability.
References
- 1. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of benzydamine after intravenous, oral, and topical doses to human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of Benzydamine and its N-oxide Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacokinetics of benzydamine and its primary active metabolite, benzydamine N-oxide. Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for its therapeutic application and for the development of new drug delivery systems. This document summarizes key quantitative pharmacokinetic parameters, details the experimental protocols used for their determination, and provides visual representations of metabolic pathways and experimental workflows.
Introduction
Benzydamine is widely used for the topical treatment of inflammatory conditions of the mouth and throat.[1] Unlike traditional NSAIDs, its mechanism of action is not primarily through the inhibition of cyclooxygenase but involves the stabilization of cellular membranes and inhibition of pro-inflammatory cytokine production.[2] The drug is metabolized in the body, with this compound being a major metabolite.[2][3][4][5] This guide delves into the pharmacokinetic characteristics of both the parent drug and its N-oxide metabolite.
Pharmacokinetic Profile
The pharmacokinetic profile of benzydamine has been studied following various routes of administration, including oral, intravenous, and topical applications.[1][6]
Absorption
Oral administration of benzydamine leads to its rapid and almost complete absorption from the gastrointestinal tract.[5] Following oral intake, peak plasma concentrations are typically reached within 2 to 4 hours.[7] In contrast, systemic absorption after topical application (e.g., mouthwash, cream) is considerably lower, which minimizes the potential for systemic side effects.[1][4][6]
Distribution
Benzydamine exhibits a high volume of distribution, suggesting extensive distribution into tissues.[4][5] This is consistent with its high lipid solubility.[3][5] Despite its wide distribution, benzydamine shows low binding to plasma proteins, with less than 20% of the drug being bound.[1][4]
Metabolism
Benzydamine is extensively metabolized in the liver primarily through oxidation, dealkylation, and conjugation.[2][3][4][5] The main metabolic pathway is N-oxidation, leading to the formation of this compound.[2][3][4][5] Other metabolites, such as norbenzydamine, are also formed but to a lesser extent.[7] Studies have shown that the N-oxidation of benzydamine is primarily catalyzed by flavin-containing monooxygenases (FMOs).[8]
Excretion
The excretion of benzydamine and its metabolites occurs mainly through the urine.[7] A smaller portion is eliminated via biliary excretion.[7] The terminal half-life of benzydamine after oral administration is approximately 13 hours.[2][3][4][5] The N-oxide metabolite can have a longer half-life than the parent compound.[7]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of benzydamine in humans.
Table 1: Pharmacokinetic Parameters of Benzydamine in Humans Following Oral Administration
| Parameter | Value | Reference |
| Peak Plasma Concentration (Cmax) | 0.8 µg/mL (after a 100 mg dose) | [1] |
| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | [7] |
| Elimination Half-life (t½) | ~13 hours | [2][3][4][5] |
| Volume of Distribution (Vd) | ~213 L | [1] |
| Systemic Clearance (CL) | ~193 mL/min | [1] |
| Plasma Protein Binding | < 20% | [1][4] |
| Bioavailability (Oral) | 87% | [6] |
Table 2: Pharmacokinetic Parameters of Benzydamine Following Other Routes of Administration in Humans
| Administration Route | Systemic Clearance | Volume of Distribution | Terminal Half-life | Systemic Availability | Reference |
| Intravenous (5 mg infusion) | ~160 mL/min | ~110 L | ~8 hours | 100% | [6] |
| Topical (mouthwash, cream) | - | - | - | < 10% | [6] |
Experimental Protocols
This section details the methodologies employed in key experiments for determining the pharmacokinetic profile of benzydamine and its N-oxide metabolite.
Quantification of Benzydamine and this compound in Biological Fluids
A common method for the simultaneous determination of benzydamine and its N-oxide metabolite in plasma and urine is High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.[9][10]
-
Sample Preparation:
-
To a 1 mL plasma or urine sample, add an internal standard.
-
Perform liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of n-hexane and isoamyl alcohol).
-
Vortex the mixture and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
HPLC Conditions (Example):
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., ammonium carbonate buffer, pH 10.5).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection:
-
Fluorescence Detector: Excitation and emission wavelengths are optimized for benzydamine and its N-oxide.
-
UV Detector: Wavelength set at 218 nm.[10]
-
-
Column Temperature: 30°C.[10]
-
In Vivo Pharmacokinetic Studies in Animal Models
Rats are a commonly used animal model for preclinical pharmacokinetic studies of benzydamine.[11][12][13]
-
Study Design:
-
Animals: Male Wistar rats (or other appropriate strain).
-
Housing: Housed in controlled conditions with a standard diet and water ad libitum. Animals are typically fasted overnight before oral drug administration.[14]
-
Dosing:
-
Blood Sampling: Blood samples are collected from the tail vein or via cannulation at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration.
-
Sample Processing: Blood samples are collected in heparinized tubes and centrifuged to obtain plasma. Plasma samples are stored at -20°C or lower until analysis.
-
In Vitro Metabolism Studies Using Liver Microsomes
Liver microsomes are used to investigate the in vitro metabolism of benzydamine and identify the enzymes involved.[8]
-
Protocol:
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (from human or animal species), a NADPH-generating system (as a cofactor for cytochrome P450 enzymes), and benzydamine in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubation: Incubate the mixture at 37°C for a specific period.
-
Reaction Termination: Stop the reaction by adding a quenching solvent like acetonitrile.
-
Analysis: Centrifuge the mixture to pellet the protein. Analyze the supernatant for the presence of metabolites using HPLC or LC-MS/MS.
-
Plasma Protein Binding Assay
Equilibrium dialysis is a standard method to determine the extent of drug binding to plasma proteins.[15][16][17][18][19]
-
Methodology:
-
Apparatus: Use a multi-well equilibrium dialysis apparatus with a semi-permeable membrane (e.g., molecular weight cutoff of 12-14 kDa).[17]
-
Procedure:
-
Add plasma containing a known concentration of benzydamine to one chamber of the dialysis cell.[17]
-
Add a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) to the other chamber.[17]
-
Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).[19]
-
-
Analysis: After incubation, collect samples from both the plasma and buffer chambers and determine the concentration of benzydamine in each using a validated analytical method like HPLC.
-
Calculation: The percentage of protein binding is calculated from the difference in drug concentration between the two chambers.
-
Visualizations
The following diagrams illustrate the metabolic pathway of benzydamine and a typical experimental workflow for a pharmacokinetic study.
References
- 1. Pharmacokinetics of benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzydamine hydrochloride: an overview on a... | F1000Research [f1000research.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of benzydamine after intravenous, oral, and topical doses to human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Biotransformation of benzydamine by microsomes and precision-cut slices prepared from cattle liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC determination of benzydamine and its metabolite N-oxide in plasma following oral administration or topical application in man, using fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zenodo.org [zenodo.org]
- 11. Studies on the absorption and elimination of benzydamine in the mouse, rat, dog, and man. | Semantic Scholar [semanticscholar.org]
- 12. Review of pharmacological data on benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-throughput screening of protein binding by equilibrium dialysis combined with liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. enamine.net [enamine.net]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. Protein Binding Determination - Comparison Study of Techniques & Devices [sigmaaldrich.com]
The Discovery and Initial Characterization of Benzydamine N-oxide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzydamine, a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties, undergoes extensive metabolism in vivo. A primary metabolic pathway is N-oxidation, leading to the formation of Benzydamine N-oxide, its major metabolite.[1][2] This document provides a comprehensive technical guide on the discovery and initial characterization of this compound, consolidating available data on its synthesis, physicochemical properties, and analytical determination. While first identified as a product of biotransformation, its chemical synthesis and characterization have been pivotal for its use as a reference standard in pharmacokinetic and metabolic studies.
Discovery as a Major Metabolite
Early metabolic studies of Benzydamine identified N-oxidation as a significant route of biotransformation.[1] Research published in Arzneimittelforschung in 1985 by Köppel and Tenczer confirmed that N-oxidation is one of the main metabolic pathways for Benzydamine in humans, alongside dealkylation and hydroxylation. This compound is consistently reported as the principal metabolite found in plasma and urine following the administration of Benzydamine.[1][3]
Physicochemical Properties
This compound is a stable, solid compound at room temperature. The available quantitative data for this compound and its common salt form are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 3-((1-benzyl-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine oxide | N/A |
| Molecular Formula | C₁₉H₂₃N₃O₂ | [4] |
| Molecular Weight | 325.41 g/mol | [4] |
| CAS Number | 36504-71-9 | N/A |
| Appearance | White to off-white solid | [5] |
| Melting Point | 94-95 °C (for the hydrogen maleate salt) | [5] |
| UV Absorption Maximum (λmax) | 307 nm | [6] |
Experimental Protocols
Synthesis of this compound
Illustrative Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Analytical Determination in Biological Fluids
The quantification of this compound in biological matrices is crucial for pharmacokinetic studies. A high-performance liquid chromatography (HPLC) method for the simultaneous determination of Benzydamine and this compound in human plasma and urine was developed by Baldock et al. and published in the Journal of Chromatography in 1990.
Experimental Details:
-
Chromatography: Reversed-phase HPLC
-
Mobile Phase: A suitable mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at 307 nm, leveraging the chromophore of the indazole ring system.[6]
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the biological matrix.
Workflow for Analytical Determination:
Caption: Workflow for the HPLC determination of this compound.
Initial Characterization and Pharmacological Profile
Initial characterization of this compound has primarily focused on its role as a metabolite. Spectroscopic analysis has shown that the UV spectrum of this compound is very similar to that of Benzydamine, with a specific absorption maximum at 307 nm.[6] This similarity is expected as the N-oxidation of the dimethylaminopropyl side chain does not significantly alter the electronic structure of the indazole chromophore.
To date, there is a lack of publicly available, in-depth pharmacological studies on the isolated this compound. It is generally considered to be an inactive metabolite, with the parent compound, Benzydamine, being responsible for the observed therapeutic effects.[3] The primary significance of this compound in drug development and research lies in its utility as a biomarker for Benzydamine metabolism and for establishing the pharmacokinetic profile of the parent drug.
The formation of this compound is primarily mediated by the flavin-containing monooxygenase (FMO) enzyme system, with FMO3 being the major contributing isoform. This metabolic pathway is a key consideration in understanding the drug's disposition and potential for drug-drug interactions.
Metabolic Pathway of Benzydamine:
Caption: Major metabolic pathway of Benzydamine.
Conclusion
This compound, the principal metabolite of Benzydamine, was first identified through metabolic studies of the parent drug. While detailed information on its initial, independent synthesis and full spectroscopic characterization is not prominently featured in readily accessible literature, its analytical determination and physicochemical properties are sufficiently understood for its role as a critical component in pharmacokinetic research. The lack of significant pharmacological activity of this compound underscores that the therapeutic effects of Benzydamine are attributable to the parent molecule. Future research could focus on fully elucidating the pharmacological and toxicological profile of this major metabolite to provide a more complete safety and efficacy profile for Benzydamine.
References
- 1. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. GSRS [precision.fda.gov]
- 5. This compound 72962-60-8 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
The Metabolism of Benzydamine to its N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the metabolic conversion of the non-steroidal anti-inflammatory drug (NSAID) benzydamine to its major metabolite, benzydamine N-oxide. This document outlines the primary enzymatic pathways involved, presents key quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and provides visual representations of the metabolic process and experimental workflows.
Introduction
Benzydamine is an indolic NSAID with local anesthetic and analgesic properties.[1][2] Its metabolism is a critical aspect of its pharmacokinetic profile and is primarily characterized by oxidation, dealkylation, and conjugation.[1][3] The most significant metabolic pathway is the N-oxidation of the dimethylamino group, leading to the formation of this compound (BZD-NO).[1][2][4] This metabolite is the major form of benzydamine found in both plasma and urine in humans.[4] Understanding the intricacies of this metabolic conversion is crucial for drug development, as it informs predictions of drug clearance, potential drug-drug interactions, and inter-individual variability in drug response.
Enzymatic Pathways in Benzydamine N-Oxidation
The conversion of benzydamine to this compound is predominantly catalyzed by the Flavin-Containing Monooxygenase (FMO) system, with a minor contribution from the Cytochrome P450 (CYP) superfamily of enzymes.
The Pivotal Role of Flavin-Containing Monooxygenases (FMOs)
Extensive research has established that FMOs are the primary catalysts for benzydamine N-oxidation.[4][5][6] In humans, FMO3, the major isoform expressed in the adult liver, is the principal enzyme responsible for this reaction.[4][7][8] FMO1, which is expressed in the adult kidney and fetal liver, also demonstrates significant activity towards benzydamine.[8][9] The reaction is characterized by its sensitivity to heat, a hallmark of FMO-mediated catalysis.[4][7]
Minor Contribution of Cytochrome P450 (CYP) Enzymes
While FMOs are the key players, some studies have indicated that certain CYP isoforms can also contribute to the formation of this compound, albeit to a much lesser extent.[8] Specifically, CYPs 1A1, 1A2, 2C19, 2D6, and 3A4 have been shown to form small quantities of the N-oxide metabolite.[8] However, in the context of overall benzydamine metabolism, the N-demethylation pathway is more significantly associated with CYP enzymes, particularly CYP2D6.[9]
The metabolic pathway of benzydamine to its N-oxide is visualized in the diagram below.
References
- 1. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzydamine hydrochloride: an overview on a... | F1000Research [f1000research.com]
- 3. Pharmacokinetics of benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzydamine N-oxygenation as a measure of flavin-containing monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flavin-containing monooxygenase activity in hepatocytes and microsomes: in vitro characterization and in vivo scaling of benzydamine clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro evaluation of potential in vivo probes for human flavin-containing monooxygenase (FMO): metabolism of benzydamine and caffeine by FMO and P450 isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzydamine N-oxygenation as an index for flavin-containing monooxygenase activity and benzydamine N-demethylation by cytochrome P450 enzymes in liver microsomes from rats, dogs, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Benzydamine N-oxide Assay for Flavin-Containing Monooxygenase (FMO) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The flavin-containing monooxygenases (FMOs) are a superfamily of NADPH-dependent enzymes that catalyze the oxygenation of various nitrogen-, sulfur-, and phosphorus-containing xenobiotics.[1][2] FMOs, particularly FMO3, the primary isoform in the adult human liver, play a significant role in the metabolism of numerous drugs and other foreign compounds.[3][4][5] Benzydamine, a nonsteroidal anti-inflammatory drug, undergoes extensive N-oxygenation to form a stable metabolite, benzydamine N-oxide.[1][3] This reaction is predominantly catalyzed by FMO1 and FMO3 with high efficiency, making benzydamine N-oxygenation a reliable and specific index reaction for assessing FMO activity in vitro.[1][3][6] This protocol provides a detailed methodology for determining FMO activity using the this compound assay.
FMO-Mediated Benzydamine Metabolism
The metabolic pathway involves the N-oxygenation of benzydamine by FMO enzymes, utilizing NADPH as a cofactor, to produce this compound. A minor pathway for benzydamine metabolism is N-demethylation, which is primarily catalyzed by cytochrome P450 (CYP) enzymes.[7]
Caption: FMO-mediated metabolism of Benzydamine.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for conducting the this compound assay.
Materials and Reagents
-
Benzydamine hydrochloride
-
This compound (as a standard)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Human liver microsomes (HLM) or recombinant human FMO enzymes (FMO1, FMO3)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trichloroacetic acid (TCA) or perchloric acid for reaction termination
-
Internal standard for analytical quantification (e.g., dazidamine)[8]
Equipment
-
Incubator or water bath (37°C)
-
Microcentrifuge
-
HPLC system with fluorescence or UV detector, or an LC-MS/MS system
-
Analytical column (e.g., C18 reverse-phase)
Experimental Workflow
Caption: Experimental workflow for the this compound assay.
Detailed Incubation Protocol
-
Preparation of Reaction Mixture : In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer (e.g., 50 mM, pH 7.4), the enzyme source (e.g., human liver microsomes at a final concentration of 0.1-0.5 mg/mL or recombinant FMOs), and the NADPH regenerating system.
-
Pre-incubation : Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium. It is crucial to pre-warm incubations in the presence of an NADPH-regenerating system to prevent the thermal lability of FMO enzymes.[5]
-
Initiation of Reaction : Initiate the reaction by adding benzydamine to the pre-warmed mixture. The final substrate concentration can be varied to determine kinetic parameters, typically ranging from 5 to 1000 µM.[8]
-
Incubation : Incubate the reaction mixture at 37°C for a specific duration, typically 10 to 30 minutes. The incubation time should be within the linear range of product formation.
-
Termination of Reaction : Terminate the reaction by adding an equal volume of ice-cold acetonitrile or a solution of trichloroacetic acid or perchloric acid.[8] This step also serves to precipitate the proteins.
-
Sample Processing : Add an internal standard for accurate quantification. Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated protein.[8]
-
Analysis : Transfer the supernatant to an appropriate vial for analysis by HPLC or LC-MS/MS.
Analytical Method: HPLC-Fluorescence
A simple and sensitive method for the quantification of this compound is reverse-phase HPLC with fluorescence detection.[1][9]
-
Column : C18 reverse-phase column.
-
Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate : Typically 1 mL/min.
-
Detection : Fluorescence detection with excitation and emission wavelengths optimized for this compound.
-
Quantification : The concentration of this compound is determined by comparing the peak area to a standard curve generated with known concentrations of the metabolite.
Data Presentation
The quantitative data from the this compound assay are summarized in the tables below. These tables provide a compilation of kinetic parameters from various studies, which can be used for comparison and validation of experimental results.
Table 1: Michaelis-Menten Kinetic Parameters for Benzydamine N-oxygenation
| Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Human Liver Microsomes | 64.0 | 6.9 | [3] |
| Human Liver Microsomes | 49 | 5.7 | [3] |
| Recombinant Human FMO1 | 23.6 - 60 | 40.8 - 46 | [3][6] |
| Recombinant Human FMO3 | 40.4 - 80 | 29.1 - 36 | [3][6] |
| Recombinant Human FMO5 | > 2000 | < 1 | [6] |
| Rat Liver Microsomes | Similar to purified FMO | - | [9] |
Table 2: Inhibition of Benzydamine N-oxidation
| Inhibitor | Effect | Notes | Reference |
| Heat Inactivation (45°C, 5 min without NADPH) | >90% inhibition | FMOs are heat-labile in the absence of NADPH. | [3][5][7] |
| Methimazole | Strong inhibition | Competitive inhibitor of FMOs. | [3] |
| Thiourea (0.5 mM) | Complete inhibition | Known FMO inhibitor. | [9] |
| N-benzylimidazole | No significant effect | A non-specific CYP inhibitor. | [3] |
| SKF-525A (2 mM) | No effect | A well-known CYP inhibitor. | [9] |
Conclusion
The this compound assay is a robust, specific, and sensitive method for determining FMO activity, particularly FMO3, in various in vitro systems. Its minimal interference from CYP enzymes makes it an ideal probe for studying FMO-mediated metabolism.[1][3] The detailed protocol and compiled data provided in these application notes will aid researchers in accurately assessing FMO function in drug metabolism and development studies.
References
- 1. Benzydamine N-oxygenation as a measure of flavin-containing monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flavin-containing monooxygenase activity in hepatocytes and microsomes: in vitro characterization and in vivo scaling of benzydamine clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of potential in vivo probes for human flavin-containing monooxygenase (FMO): metabolism of benzydamine and caffeine by FMO and P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzydamine N-oxygenation as an index for flavin-containing monooxygenase activity and benzydamine N-demethylation by cytochrome P450 enzymes in liver microsomes from rats, dogs, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional Characterization of Genetic Variants of Human FMO3 Associated with Trimethylaminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An assay of flavin-containing monooxygenase activity with benzydamine N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of Benzydamine N-oxide
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of Benzydamine N-oxide, the primary metabolite of Benzydamine. This method is applicable for the analysis of this compound in various matrices, including biological fluids and pharmaceutical formulations. The described protocol offers excellent sensitivity and selectivity, making it suitable for research, quality control, and pharmacokinetic studies.
Introduction
Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties. It is extensively metabolized in the body, with this compound being one of its major metabolites.[1] Accurate and reliable quantification of this compound is crucial for understanding the pharmacokinetics and metabolism of Benzydamine. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers the necessary resolution and sensitivity for this purpose.[2] This document provides a comprehensive protocol for the determination of this compound using HPLC with UV or fluorescence detection.
Experimental
2.1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or fluorescence detector is required. The chromatographic separation is achieved on a C18 reversed-phase column.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.1 M Sodium Perchlorate Buffer (pH 3.0) with Triethylamine |
| Gradient/Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
| Detector | UV at 320 nm or Fluorescence (Excitation: 305 nm, Emission: 375 nm) |
2.2. Reagents and Standards
-
This compound reference standard
-
Benzydamine Hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Sodium perchlorate (analytical grade)
-
Perchloric acid (analytical grade)
-
Triethylamine (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
2.3. Standard Solution Preparation
Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol. From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the desired concentration range.
2.4. Sample Preparation (for Plasma Samples)
A solid-phase extraction (SPE) method is recommended for the extraction of Benzydamine and this compound from plasma samples to ensure a high recovery rate of over 97%.[3]
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 1 mL of the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Inject 20 µL into the HPLC system.
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized below.
Table 2: Method Validation Parameters
| Parameter | Typical Performance |
| Linearity | 0.05 - 1.2% relative to nominal concentration |
| Limit of Detection (LOD) | 50 ng/mL in urine[2] |
| Limit of Quantification (LOQ) | Typically 3x LOD |
| Precision | RSD < 2% |
| Accuracy/Recovery | > 97% from plasma[3] |
| Specificity | No interference from endogenous components |
Results and Discussion
The described HPLC method provides a good separation of Benzydamine and its N-oxide metabolite. The retention times will vary depending on the exact chromatographic conditions and column used. Under the specified conditions, this compound is expected to elute after Benzydamine due to its higher polarity. The UV spectrum of this compound is very similar to that of Benzydamine, with a characteristic maximum at approximately 307 nm.[4] For higher sensitivity and selectivity, especially in biological matrices, fluorescence detection is the preferred method.[3]
Workflow Diagram
The following diagram illustrates the complete workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound HPLC Analysis.
Conclusion
The HPLC method described in this application note is a reliable and validated procedure for the determination of this compound. The method is sensitive, specific, and accurate, making it a valuable tool for researchers, scientists, and professionals in drug development and analysis.
References
- 1. Identification of benzydamine and its metabolit in the presence of certain anti-inflammatory non-steroidal drugs | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 2. Determination of benzydamine and its N-oxide in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC determination of benzydamine and its metabolite N-oxide in plasma following oral administration or topical application in man, using fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note & Protocol: Fluorescence Detection of Benzydamine N-oxide in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties. It is extensively metabolized in the body, with the primary metabolic pathway being N-oxidation to form Benzydamine N-oxide.[1] This N-oxide is the major metabolite found in biological fluids such as plasma and urine.[1] Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, drug metabolism research, and toxicological assessments. High-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) offers a highly sensitive and selective method for the determination of this compound in complex biological matrices.[2][3] This application note provides a detailed protocol for the analysis of this compound in human plasma and urine using HPLC-FLD.
Metabolic Pathway
The primary metabolic transformation of Benzydamine is its conversion to this compound, a reaction catalyzed by the flavin-containing monooxygenase 3 (FMO3) enzyme, predominantly in the liver.[1]
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for the HPLC-FLD method for the determination of this compound in biological samples. These values are representative and may vary based on the specific instrumentation and laboratory conditions.
| Parameter | Biological Matrix | Value | Reference |
| Limit of Detection (LOD) | Urine | 15 ng/mL (estimated) | N/A |
| Plasma | 5 ng/mL (estimated) | N/A | |
| Limit of Quantification (LOQ) | Urine | 50 ng/mL | [2] |
| Plasma | 15 ng/mL (estimated) | N/A | |
| Linearity Range | Urine & Plasma | 50 - 1000 ng/mL (illustrative) | N/A |
| Recovery | Plasma | >97% | [3] |
| Urine | >95% (illustrative) | N/A | |
| Excitation Wavelength (λex) | N/A | ~307 nm (inferred from UV max) | N/A |
| Emission Wavelength (λem) | N/A | ~400 nm (illustrative, requires optimization) | N/A |
Experimental Protocols
Sample Preparation
The following protocols describe the extraction of this compound from human plasma and urine.
This protocol utilizes solid-phase extraction (SPE) to isolate this compound from plasma, providing a clean extract for HPLC analysis.
Protocol:
-
Sample Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge to separate plasma.
-
Internal Standard: To 1 mL of plasma, add a known concentration of an appropriate internal standard.
-
Vortex: Vortex the sample for 30 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the this compound and internal standard with 2 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the HPLC mobile phase.
-
Injection: Inject a defined volume (e.g., 20 µL) into the HPLC system.
A simpler liquid-liquid extraction (LLE) can be employed for urine samples.
Protocol:
-
Sample Collection: Collect a mid-stream urine sample.
-
pH Adjustment: To 1 mL of urine, add a buffer to adjust the pH to ~9.0.
-
Internal Standard: Add a known concentration of the internal standard.
-
Extraction: Add 5 mL of an organic solvent (e.g., a mixture of hexane and isoamyl alcohol), vortex for 2 minutes, and centrifuge.
-
Separation: Transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness.
-
Reconstitution: Reconstitute the residue in 200 µL of the HPLC mobile phase.
-
Injection: Inject into the HPLC system.
HPLC-FLD Analysis
The following are typical HPLC-FLD conditions for the analysis of this compound.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 3.5) in a ratio of 30:70 (v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Fluorescence Detector Conditions:
-
Excitation Wavelength (λex): 307 nm (based on UV maximum, should be optimized).
-
Emission Wavelength (λem): 400 nm (illustrative, should be optimized for maximum sensitivity).
Conclusion
The described HPLC-FLD method provides a sensitive and reliable approach for the quantification of this compound in biological samples. The use of solid-phase extraction for plasma and liquid-liquid extraction for urine ensures clean sample extracts, minimizing matrix effects and enhancing the accuracy of the results. This application note serves as a comprehensive guide for researchers in the fields of pharmacology, toxicology, and drug development for the analysis of this key metabolite of Benzydamine.
References
Application Notes and Protocols for In Vitro FMO Assay Using Benzydamine as a Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavin-containing monooxygenases (FMOs) are a superfamily of NADPH-dependent enzymes that play a crucial role in the metabolism of a wide range of xenobiotics, including drugs, pesticides, and environmental toxicants.[1][2] FMOs catalyze the oxygenation of nucleophilic nitrogen, sulfur, and phosphorus atoms.[1][2] The most prominent form in the adult human liver is FMO3, which is responsible for the bulk of hepatic FMO-mediated metabolism.[1][3] Given its significance in drug metabolism, the in vitro characterization of FMO activity is a critical step in drug discovery and development.
Benzydamine, a nonsteroidal anti-inflammatory drug, is extensively metabolized to its major metabolite, benzydamine N-oxide, primarily by FMO3.[3] This reaction, specifically the N-oxygenation of benzydamine, serves as a selective and reliable index reaction for measuring FMO3 activity in vitro.[4][5] This application note provides a detailed protocol for conducting an in vitro FMO assay using benzydamine as a substrate with human liver microsomes (HLM) or recombinant human FMO enzymes.
Principle of the Assay
The in vitro FMO assay with benzydamine is based on the quantification of the formation of this compound. The rate of N-oxide formation is directly proportional to the FMO enzyme activity in the reaction system. The assay involves incubating benzydamine with a source of FMO enzyme (such as HLM or recombinant FMOs) in the presence of NADPH, a necessary cofactor.[6] The reaction is then terminated, and the amount of this compound produced is quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection, or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5][7][8][9]
Data Presentation
Table 1: Michaelis-Menten Kinetic Parameters for Benzydamine N-Oxidation
| Enzyme Source | Km (μM) | Vmax (nmol/mg protein/min) | Reference |
| Human Liver Microsomes (HLM) | 64.0 | 6.9 | [4] |
| Recombinant Human FMO1 | 23.6 - 60 ± 8 | 40.8 - 46 ± 2 | [4][10][11] |
| Recombinant Human FMO3 | 40.4 - 80 ± 8 | 29.1 - 36 ± 2 | [4][10][11] |
| Recombinant Human FMO4 | > 3000 | < 75 | [10][11] |
| Recombinant Human FMO5 | > 2000 | < 1 | [10][11] |
Table 2: Typical Reaction Conditions for In Vitro Benzydamine FMO Assay
| Parameter | Condition |
| Enzyme Source | Human Liver Microsomes or Recombinant Human FMOs |
| Protein Concentration | 100 µg/mL |
| Substrate | Benzydamine |
| Substrate Concentration | 0.01 - 10 mM (for kinetic studies) |
| Cofactor | NADPH-generating system (e.g., 0.5 mM NADP+, 6 mM glucose-6-phosphate, 2.8 units/mL glucose-6-phosphate dehydrogenase) |
| Buffer | 0.1 M Potassium Phosphate Buffer |
| pH | 7.4 (physiological) or >8.0 (optimal for FMO activity) |
| Incubation Temperature | 37°C |
| Incubation Time | 5 - 30 minutes (ensure linearity) |
| Reaction Volume | 250 µL |
Experimental Protocols
Materials and Reagents
-
Benzydamine hydrochloride
-
This compound (as a standard)
-
Human Liver Microsomes (HLM) or recombinant human FMO1, FMO3, FMO4, FMO5[12]
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH-generating system components:
-
NADP+
-
Glucose-6-phosphate
-
Glucose-6-phosphate dehydrogenase
-
-
Catalase
-
Methimazole (FMO inhibitor)
-
N-benzylimidazole (CYP inhibitor)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trichloroacetic acid (TCA) or other quenching solution
-
Ultrapure water
Experimental Workflow
Caption: Experimental workflow for the in vitro FMO assay with benzydamine.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare stock solutions of benzydamine in a suitable solvent (e.g., water or methanol).
-
Prepare the NADPH-generating system by combining NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, benzydamine (at the desired concentration), and the NADPH-generating system.
-
To differentiate FMO activity from cytochrome P450 (CYP) activity, parallel incubations can be performed with selective inhibitors. Add methimazole to inhibit FMOs and N-benzylimidazole to inhibit CYPs.[4] A control incubation with heat-inactivated microsomes (in the absence of NADPH) should also be included to account for non-enzymatic degradation.[4]
-
Pre-incubate the mixture at 37°C for 5 minutes.[4]
-
Initiate the reaction by adding the enzyme source (HLM or recombinant FMO) to a final protein concentration of 100 µg/mL. The final reaction volume is typically 250 µL.[4]
-
Incubate at 37°C for a predetermined time (e.g., 10 minutes). It is crucial to ensure that the reaction is in the linear range with respect to time and protein concentration.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of cold acetonitrile or a solution of trichloroacetic acid. This will precipitate the proteins.
-
-
Sample Processing:
-
Vortex the terminated reaction mixture.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.
-
-
Analytical Quantification:
-
Analyze the supernatant for the presence of this compound using a validated HPLC or LC-MS/MS method.
-
A standard curve of this compound should be prepared in the same matrix as the samples to allow for accurate quantification.
-
HPLC with fluorescence detection is a highly sensitive and specific method for quantifying this compound.[5]
-
Signaling Pathway and Metabolism
Benzydamine undergoes N-oxygenation to form this compound, a reaction primarily catalyzed by FMO3 in the human liver.[3] A minor metabolic pathway is N-demethylation, which is mediated by cytochrome P450 enzymes, particularly CYP3A4, CYP2D6, and CYP2C19.[4]
Caption: Metabolic pathways of benzydamine.
Data Analysis and Interpretation
The rate of this compound formation is calculated from the quantified amount of the metabolite, the incubation time, and the protein concentration. The results are typically expressed as nmol of product formed per minute per milligram of protein.
For kinetic studies, the rate of formation is determined at various benzydamine concentrations. The Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), can then be determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
A significant reduction in this compound formation in the presence of methimazole and minimal inhibition by CYP inhibitors confirms that the metabolism is predominantly FMO-mediated.[4] Conversely, if significant inhibition is observed with CYP inhibitors, it would suggest a contribution from cytochrome P450 enzymes. The thermal lability of FMOs can also be used as a diagnostic tool; pre-incubating microsomes at elevated temperatures in the absence of NADPH will lead to a significant loss of FMO activity.[3]
By following these protocols, researchers can accurately assess the in vitro activity of FMO enzymes, providing valuable insights into the metabolic fate of new chemical entities and their potential for drug-drug interactions.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. pnas.org [pnas.org]
- 3. Flavin-containing monooxygenase activity in hepatocytes and microsomes: in vitro characterization and in vivo scaling of benzydamine clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzydamine N-oxygenation as a measure of flavin-containing monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mammalian Flavin-Containing Monooxygenase (FMO) as a Source of Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of benzydamine and its metabolit in the presence of certain anti-inflammatory non-steroidal drugs | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of benzydamine hydrochloride and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro evaluation of potential in vivo probes for human flavin-containing monooxygenase (FMO): metabolism of benzydamine and caffeine by FMO and P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro evaluation of potential in vivo probes for human flavin-containing monooxygenase (FMO): metabolism of benzydamine and caffeine by FMO and P450 isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recombinant Human Flavin Containing Monooxygenase 1 - Creative BioMart [creativebiomart.net]
Measuring Benzydamine N-oxide Formation in Human Liver Microsomes: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) that is extensively metabolized in the liver. The primary metabolic pathway is N-oxidation, leading to the formation of Benzydamine N-oxide (BZD-NO). This reaction is predominantly catalyzed by the flavin-containing monooxygenase 3 (FMO3) enzyme.[1][2][3] The measurement of BZD-NO formation in human liver microsomes (HLMs) serves as a valuable in vitro tool for studying FMO3 activity and investigating the metabolic profile of benzydamine.[1] This application note provides a detailed protocol for the quantification of BZD-NO in HLMs, along with relevant kinetic data.
The formation of this compound is a key indicator of FMO activity.[4] In human liver microsomes, the N-oxidation of benzydamine follows Michaelis-Menten kinetics.[1] This allows for the determination of key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax), which are crucial for understanding the enzyme's affinity for the substrate and its maximum metabolic capacity.
Experimental Overview
The experimental workflow for measuring this compound in human liver microsomes involves several key steps:
Caption: Experimental workflow for measuring this compound.
Quantitative Data Summary
The following table summarizes the kinetic parameters for this compound formation in human liver microsomes. This data is essential for comparing results across different studies and for use in pharmacokinetic modeling.
| Parameter | Mean Value | Standard Deviation | n | Reference |
| Km (μM) | 64.0 | - | 35 | [1] |
| Vmax (nmol/mg protein/min) | 6.9 | - | 35 | [1] |
Note: The provided data is based on a study with 35 individual human liver microsomal preparations.
Detailed Experimental Protocols
Materials and Reagents
-
Human Liver Microsomes (pooled or from individual donors)
-
Benzydamine hydrochloride
-
This compound (as a reference standard)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination and protein precipitation)
-
Methanol (for sample reconstitution)
-
Formic acid
-
Ultrapure water
Incubation of Benzydamine with Human Liver Microsomes
This protocol is adapted from established methods for studying FMO activity.[1][2][3]
-
Prepare the Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing:
-
Human liver microsomes (final concentration typically 0.1-0.5 mg/mL)
-
Benzydamine (substrate concentration range to encompass the Km, e.g., 5-500 μM)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiate the Reaction: Start the metabolic reaction by adding the NADPH regenerating system. It is crucial to pre-warm the NADPH regenerating system to 37°C to avoid temperature fluctuations that can affect FMO activity.[3]
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of product formation.
-
Terminate the Reaction: Stop the reaction by adding a volume of ice-cold acetonitrile (e.g., 2 volumes of the incubation mixture). This will precipitate the microsomal proteins.
-
Sample Preparation for Analysis:
-
Vortex the terminated reaction mixture.
-
Centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for analysis.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.
-
Analytical Method: LC-MS/MS Quantification of this compound
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of this compound.[5][6][7]
-
Liquid Chromatography (LC) Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 3.5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typical.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is generally appropriate.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C).
-
-
Mass Spectrometry (MS/MS) Conditions (Example):
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is effective for benzydamine and its N-oxide.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both this compound and an internal standard. This enhances the selectivity and sensitivity of the assay.
-
This compound transition: This will need to be determined empirically but will be based on the protonated molecular ion [M+H]+.
-
Internal Standard transition: A stable isotope-labeled analog of this compound or a structurally similar compound can be used.
-
-
-
Calibration and Quantification:
-
Prepare a calibration curve using known concentrations of this compound reference standard in a matrix that mimics the final sample composition.
-
Quantify the amount of this compound formed in the microsomal incubations by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Signaling Pathways and Logical Relationships
The metabolic conversion of benzydamine to this compound is a key pathway in its biotransformation.
Caption: Metabolic pathway of Benzydamine N-oxidation.
Conclusion
The protocol described in this application note provides a robust and reliable method for measuring the formation of this compound in human liver microsomes. This in vitro assay is a valuable tool for characterizing the activity of FMO3, a significant enzyme in drug metabolism. The provided quantitative data and detailed experimental procedures will aid researchers in accurately assessing the metabolic fate of benzydamine and other compounds metabolized by FMOs.
References
- 1. Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzydamine N-oxygenation as an index for flavin-containing monooxygenase activity and benzydamine N-demethylation by cytochrome P450 enzymes in liver microsomes from rats, dogs, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavin-containing monooxygenase activity in hepatocytes and microsomes: in vitro characterization and in vivo scaling of benzydamine clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Determination of benzydamine and its N-oxide in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC determination of benzydamine and its metabolite N-oxide in plasma following oral administration or topical application in man, using fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a LC-MS/MS method for the in vitro analysis of 1-hydroxymidazolam in human liver microsomes: application for determining CYP3A4 inhibition in complex matrix mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Benzydamine N-oxide in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties. It is widely used for the relief of pain and inflammation, particularly in the mouth and throat. The primary metabolite of benzydamine is Benzydamine N-oxide. Accurate quantification of this metabolite in plasma is crucial for pharmacokinetic and pharmacodynamic studies in drug development. This document provides a detailed protocol for the quantification of this compound in plasma using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Signaling Pathway of Benzydamine's Anti-Inflammatory Action
Benzydamine exhibits anti-inflammatory effects primarily through the inhibition of pro-inflammatory cytokine synthesis, rather than significant inhibition of cyclooxygenase (COX) enzymes, a common mechanism for many NSAIDs.[1][2][3] It has been shown to suppress the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1][2] Additionally, benzydamine can inhibit monocyte migration and the activation of mitogen-activated protein kinase (MAPK) pathways, which are critical in the inflammatory response.[4][5]
Caption: Mechanism of Benzydamine's anti-inflammatory action.
Experimental Protocol: Quantification of this compound in Plasma by HPLC
This protocol is based on established methods for the determination of benzydamine and its metabolites in biological fluids.[1][6]
Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., a structurally similar compound not present in the sample)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Perchloric acid
-
Sodium perchlorate
-
Triethylamine
-
Water (deionized or HPLC grade)
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Fluorescence detector
-
Autosampler
-
Column oven
-
-
Analytical column (e.g., C18 reverse-phase column)
-
Centrifuge
-
Vortex mixer
-
SPE manifold
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range in plasma samples.
-
Internal Standard (IS) Stock and Working Solutions: Prepare stock and working solutions of the internal standard in a similar manner.
Sample Preparation (Solid Phase Extraction)
-
Plasma Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., heparin or EDTA). Centrifuge to separate the plasma.
-
Spiking: For calibration standards and quality control (QC) samples, spike blank plasma with known concentrations of this compound and a fixed concentration of the internal standard.
-
Protein Precipitation (optional pre-step): Add acetonitrile to the plasma sample (e.g., 2:1 v/v), vortex, and centrifuge to precipitate proteins. Collect the supernatant.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing methanol followed by deionized water.
-
Sample Loading: Load the plasma sample (or supernatant from protein precipitation) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent solution (e.g., 10% methanol in water) to remove interferences.
-
Elution: Elute this compound and the internal standard from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.
HPLC Conditions
| Parameter | Condition |
| Mobile Phase | A mixture of an aqueous buffer and an organic solvent. For example, a solution of sodium perchlorate and triethylamine in water, with pH adjusted to 3.0 with perchloric acid, mixed with acetonitrile.[2] |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
| Detection | Fluorescence Detector |
| Excitation Wavelength | ~305 nm |
| Emission Wavelength | ~405 nm |
Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.
-
Quantification: Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following tables summarize typical performance characteristics of an HPLC method for the quantification of this compound in plasma.
Table 1: Method Validation Parameters
| Parameter | Typical Value/Range |
| Linearity Range | 1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
Table 2: Extraction Recovery
| Analyte | Extraction Method | Mean Recovery (%) |
| This compound | SPE | > 90% |
| Internal Standard | SPE | > 90% |
Note: The recovery of over 97% for both benzydamine and its metabolite has been reported using an extraction column method.[1]
Experimental Workflow Diagram
Caption: Workflow for this compound quantification in plasma.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzydamine hydrochloride: an overview on a... | F1000Research [f1000research.com]
- 4. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medicaljournalssweden.se [medicaljournalssweden.se]
Application Notes and Protocols for Cell-Based Assays of Benzydamine N-oxygenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) that is extensively metabolized in humans to its major metabolite, Benzydamine N-oxide. This metabolic conversion is primarily catalyzed by the Flavin-Containing Monooxygenase (FMO) enzyme system, with FMO1 and FMO3 being the principal isoforms responsible for this reaction.[1][2] The N-oxygenation of benzydamine serves as a reliable index reaction for assessing FMO activity in various in vitro systems.[3][4] Understanding the kinetics and cellular mechanisms of this metabolic pathway is crucial for drug development, as it provides insights into potential drug-drug interactions and individual variability in drug metabolism.
This document provides detailed application notes and protocols for conducting cell-based assays to evaluate Benzydamine N-oxygenation. The protocols are designed for use with relevant human cell lines, such as the human hepatoma cell line HepG2 and the human embryonic kidney cell line HEK293, which are known to express FMOs.[5]
Metabolic Pathway of Benzydamine
Benzydamine undergoes two primary metabolic transformations: N-oxygenation and N-demethylation. The major pathway, N-oxygenation, is mediated by FMO enzymes, leading to the formation of this compound.[6] A minor pathway involves N-demethylation, which is catalyzed by Cytochrome P450 (CYP) enzymes.[6]
Caption: Metabolic pathways of Benzydamine.
Data Presentation: Enzyme Kinetics
The following tables summarize the kinetic parameters for Benzydamine N-oxygenation by the key FMO isoforms, as determined in studies using human liver microsomes (HLM) and recombinant enzymes.
Table 1: Michaelis-Menten Kinetic Parameters for Benzydamine N-oxidation in Human Liver Microsomes [3][4]
| Parameter | Mean Value | Standard Deviation | n |
| Km (μM) | 64.0 | 17.0 | 35 |
| Vmax (nmol/mg protein/min) | 6.9 | 3.6 | 35 |
Table 2: Kinetic Parameters for Benzydamine N-oxidation by Recombinant Human FMO Isoforms [2][3][4]
| Enzyme | Km (μM) | Vmax (nmol/mg protein/min or min-1) |
| FMO1 | 23.6 - 60 | 40.8 - 46 |
| FMO3 | 40.4 - 80 | 29.1 - 36 |
| FMO5 | No activity | No activity |
Experimental Protocols
This section provides detailed protocols for cell culture, conducting the cell-based assay, and subsequent analysis of this compound.
Protocol 1: Cell Culture of HepG2 and HEK293 Cells
Materials:
-
HepG2 or HEK293 cells
-
Eagle's Minimum Essential Medium (EMEM) for HepG2 or Dulbecco's Modified Eagle Medium (DMEM) for HEK293
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing the base medium (EMEM or DMEM) with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing and Plating: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh growth medium and plate in an appropriate culture flask.
-
Cell Maintenance: Culture the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash the cell monolayer with PBS, and add Trypsin-EDTA solution. Incubate at 37°C for 5-7 minutes until cells detach. Neutralize the trypsin with complete growth medium, gently resuspend the cells, and re-plate at the desired density (e.g., a 1:4 split every 3 days).
Protocol 2: Cell-Based Benzydamine N-oxygenation Assay
Materials:
-
Cultured HepG2 or HEK293 cells in 24-well plates
-
Benzydamine stock solution (in a suitable solvent like DMSO or ethanol)
-
Complete growth medium
-
Ice-cold methanol
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed the cells into 24-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the experiment.
-
Benzydamine Treatment: Prepare working solutions of Benzydamine in complete growth medium at various concentrations (e.g., 0-100 μM).
-
Incubation: Aspirate the old medium from the cells and replace it with the Benzydamine-containing medium. Incubate the plates at 37°C for a specified period (e.g., 1, 4, or 24 hours).
-
Metabolism Quenching and Metabolite Extraction:
-
Aspirate the medium from each well and quickly wash the cells twice with ice-cold PBS.
-
Add 200 µL of ice-cold methanol to each well to quench metabolic activity and precipitate proteins.
-
Incubate on ice for 10 minutes.
-
Scrape the cells from the bottom of the wells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
-
Sample Preparation for Analysis:
-
Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the cell debris and precipitated proteins.
-
Carefully transfer the supernatant, which contains the metabolites, to a new tube for analysis.
-
Protocol 3: Quantification of this compound by HPLC
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
-
C18 reverse-phase HPLC column
-
This compound standard
-
Mobile phase (e.g., a mixture of acetonitrile and a suitable buffer)
-
Internal standard (e.g., talinolol)
Procedure:
-
HPLC Conditions: Set up the HPLC system with a C18 column. The mobile phase composition and gradient will need to be optimized for the specific system but can be based on published methods. A fluorescence detector is recommended for high sensitivity and specificity.[1]
-
Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the same matrix as the samples (e.g., methanol). Inject these standards to generate a standard curve for quantification.
-
Sample Analysis: Inject a fixed volume of the supernatant from the cell-based assay into the HPLC system.
-
Data Analysis: Identify and quantify the this compound peak in the chromatograms based on the retention time of the standard. Calculate the concentration of this compound in each sample using the standard curve. Normalize the results to the amount of protein in each well or the cell number.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the cell-based Benzydamine N-oxygenation assay.
Caption: Workflow for cell-based Benzydamine N-oxygenation assay.
References
- 1. Advantages of HEK Cells in Drug Discovery [cytion.com]
- 2. ulab360.com [ulab360.com]
- 3. Comparative Evaluation of Different Cell Lysis and Extraction Methods for Studying Benzo(a)pyrene Metabolism in HT-29 Colon Cancer Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Culture and Functional Characterization of Human Hepatoma HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benzydamine N-oxide Production Using Recombinant FMO Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavin-containing monooxygenases (FMOs) are a class of NADPH-dependent enzymes that play a significant role in the metabolism of a wide variety of xenobiotics, including many pharmaceutical compounds.[1][2] Unlike cytochrome P450 enzymes, FMOs are not easily induced or inhibited, which can be an advantage in drug development by reducing the potential for drug-drug interactions.[1] The N-oxidation of the non-steroidal anti-inflammatory drug Benzydamine to its major metabolite, Benzydamine N-oxide, is almost exclusively catalyzed by FMOs, particularly the FMO3 isoform, which is the predominant form in the adult human liver.[3][4] This specificity makes the N-oxidation of Benzydamine an excellent index reaction for studying FMO activity.[3][5]
These application notes provide detailed protocols for the production of this compound using recombinant FMO enzymes. The methodologies described are applicable for generating metabolite standards, investigating enzyme kinetics, and developing biocatalytic processes for drug metabolite synthesis. Both isolated recombinant enzymes and whole-cell biocatalysis systems are covered.
Data Presentation
Table 1: Michaelis-Menten Kinetic Parameters for Benzydamine N-oxidation
| Enzyme Source | Km (μM) | Vmax (nmol/mg protein/min) | Citation |
| Recombinant Human FMO1 | 23.6 | 40.8 | [3][4] |
| Recombinant Human FMO3 | 40.4 - 80 | 29.1 - 36 | [3][4][6] |
| Human Liver Microsomes (HLM) | 64.0 | 6.9 | [3][4] |
Table 2: Comparison of Biocatalytic Systems for this compound Production
| Biocatalytic System | Substrate Concentration | Product Titer (g/L) | Conversion Time (h) | Conversion Yield (%) | Citation |
| E. coli whole-cell (FMO3 + GDH) | 1 mM Benzydamine | 1.2 | 9 | Not specified | [7] |
| Immobilized His6-FMO3 & His6-GDH | Not specified | 0.47 | 2.5 | >97% | [7] |
| E. coli whole-cell (FMO2) | 1 mM Benzydamine | ~0.325 | 16 | 100% | [8] |
Experimental Protocols
Protocol 1: this compound Production using Isolated Recombinant FMO3
This protocol describes the enzymatic synthesis of this compound using purified recombinant human FMO3.
Materials:
-
Recombinant human FMO3 (e.g., expressed in E. coli as a soluble fusion protein)[9]
-
Benzydamine
-
NADPH
-
Potassium phosphate buffer (pH 7.4 - 8.4)[10]
-
Methimazole (FMO inhibitor, for control experiments)[3]
-
HPLC system with UV or fluorescence detector
-
This compound standard[11]
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Potassium phosphate buffer (100 mM, pH 8.4) to a final volume of 200 µL.
-
Recombinant FMO3 (final concentration to be optimized, e.g., 0.1 mg/mL).
-
Benzydamine (substrate concentration ranging from 10 µM to 200 µM to determine kinetics, or a fixed concentration for bulk synthesis).
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding NADPH to a final concentration of 1 mM.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes, within the linear range of the reaction).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or by heat inactivation.
-
Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to precipitate the protein. Collect the supernatant for analysis.
-
HPLC Analysis: Analyze the supernatant for the formation of this compound using a validated HPLC method.[5] A reverse-phase C18 column is typically used. The mobile phase can be optimized, but a mixture of acetonitrile and a buffer (e.g., ammonium acetate) is common. Detection can be performed using a UV detector or a fluorescence detector for higher sensitivity.[5]
-
Quantification: Quantify the amount of this compound produced by comparing the peak area to a standard curve generated with a known concentration of the metabolite.
Protocol 2: Whole-Cell Biocatalysis for this compound Production
This protocol outlines the use of E. coli cells expressing recombinant human FMO3 for the production of this compound. This method avoids the need for enzyme purification and can be coupled with a cofactor regeneration system for improved efficiency.[7]
Materials:
-
E. coli strain expressing recombinant human FMO3 (e.g., JM109 harboring FMO3).[7]
-
E. coli strain expressing a cofactor regenerating enzyme, such as glucose dehydrogenase (GDH) (e.g., BL21 harboring GDH).[7]
-
Luria-Bertani (LB) medium with appropriate antibiotics for selective culture.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction of protein expression.
-
Benzydamine.
-
Glucose (for NADPH regeneration).
-
NADP+.
-
Phosphate buffer.
Procedure:
-
Cell Culture and Induction:
-
Grow the E. coli strains harboring FMO3 and GDH separately in LB medium with appropriate antibiotics at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce the expression of the recombinant proteins by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue the culture at a lower temperature (e.g., 20-25°C) for several hours or overnight to allow for proper protein folding and expression.
-
-
Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation.
-
Wash the cell pellets with phosphate buffer.
-
Resuspend the cell pellets of both strains in the reaction buffer.
-
-
Whole-Cell Biotransformation:
-
Combine the cell suspensions of the FMO3- and GDH-expressing E. coli in a reaction vessel.
-
Add the following components to the cell suspension:
-
Benzydamine (e.g., 1 mM).[7]
-
Glucose (for NADPH regeneration, e.g., 10 mM).
-
NADP+ (e.g., 0.1 mM).
-
-
-
Reaction and Monitoring:
-
Incubate the reaction mixture at a suitable temperature (e.g., 30°C) with gentle agitation.
-
Periodically take samples from the reaction mixture to monitor the formation of this compound by HPLC as described in Protocol 1.
-
-
Product Isolation:
-
Once the reaction is complete, separate the cells from the supernatant by centrifugation.
-
The this compound in the supernatant can be further purified if necessary.
-
Visualizations
Caption: Enzymatic conversion of Benzydamine to this compound by recombinant FMO3.
Caption: Workflow for this compound synthesis using isolated recombinant FMO.
Caption: Workflow for whole-cell biocatalytic production of this compound.
References
- 1. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavin-containing monooxygenase - Wikipedia [en.wikipedia.org]
- 3. Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzydamine N-oxygenation as a measure of flavin-containing monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of potential in vivo probes for human flavin-containing monooxygenase (FMO): metabolism of benzydamine and caffeine by FMO and P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug metabolite synthesis by immobilized human FMO3 and whole cell catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Human Flavin-Containing Monooxygenase (FMO) 3 and FMO5 Expressed as Maltose-Binding Protein Fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzydamine N-oxygenation as an index for flavin-containing monooxygenase activity and benzydamine N-demethylation by cytochrome P450 enzymes in liver microsomes from rats, dogs, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | CAS#:36504-71-9 | Chemsrc [chemsrc.com]
Application Notes and Protocols for Benzydamine N-oxide Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzydamine, a locally acting non-steroidal anti-inflammatory drug (NSAID) with anesthetic properties, is extensively metabolized in the body, with Benzydamine N-oxide being one of its major metabolites. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. These application notes provide detailed protocols for the sample preparation and analysis of this compound in human plasma and urine, utilizing liquid-liquid extraction (LLE) and solid-phase extraction (SPE) techniques followed by high-performance liquid chromatography (HPLC) with UV or fluorescence detection.
Mechanism of Action: Signaling Pathway Inhibition
Benzydamine exerts its anti-inflammatory effects not by inhibiting cyclooxygenase (COX) enzymes, a common mechanism for many NSAIDs, but by modulating cellular signaling pathways involved in the inflammatory response. Key to its action is the inhibition of the synthesis of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). This is achieved through the blockage of the p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular signal-Regulated Kinase (ERK) signaling pathways.
Troubleshooting & Optimization
Technical Support Center: Optimizing Fluorescence Detection of Benzydamine N-oxide
Welcome to the technical support center for the fluorescence detection of Benzydamine N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the expected excitation and emission maxima for this compound?
A1: The exact excitation and emission maxima for this compound are not extensively documented in publicly available literature. As a metabolite of Benzydamine, its fluorescence properties may differ. It is recommended to perform an initial experiment to determine these values empirically. A typical starting point for similar aromatic compounds could be in the UV range for excitation (e.g., 280-320 nm) with emission in the UVA or blue region of the spectrum (e.g., 340-450 nm). An excitation-emission matrix (EEM) scan is the most effective method to identify the optimal wavelengths.
Q2: My fluorescence signal for this compound is very weak. What are the potential causes and solutions?
A2: A weak fluorescence signal can be due to several factors:
-
Suboptimal Wavelengths: Ensure you are using the correct excitation and emission wavelengths.[1][2] Perform a new wavelength scan to confirm the maxima.
-
Low Concentration: The concentration of this compound in your sample may be below the detection limit of the instrument.[3] Consider preparing a dilution series to determine the linear range of detection.
-
Quenching: Components in your sample matrix (e.g., other molecules, ions) could be quenching the fluorescence.[4][5][6] See the troubleshooting guide for identifying and mitigating quenching effects.
-
Incorrect Instrument Settings: Check the gain, slit widths, and integration time on your fluorometer.[1] Increasing these may enhance signal, but be mindful of increasing noise and the potential for photobleaching.
-
Solvent Effects: The polarity and pH of your solvent can significantly impact fluorescence intensity.[7][8][9][10] Experiment with different solvent systems.
Q3: I am observing unexpected peaks in my emission spectrum. What could be the cause?
A3: Extraneous peaks in your emission spectrum can arise from several sources:
-
Raman Scattering: This is scattering from the solvent and is characterized by a peak that shifts as the excitation wavelength is changed.[1] To confirm, acquire a spectrum of your blank solvent.
-
Second-Order Effects: Monochromators can pass light at multiples of the selected wavelength. Ensure that appropriate filters are in place to block this stray light.[1]
-
Fluorescent Impurities: Contaminants in your sample or solvent can fluoresce.[3][11] Use high-purity solvents and reagents. Running a blank control can help identify solvent-based impurities.
-
Photodegradation: Prolonged exposure to the excitation light can cause this compound to degrade into fluorescent byproducts. Limit exposure time and use the lowest necessary excitation intensity.
Q4: How does pH affect the fluorescence of this compound?
A4: The fluorescence of many molecules, particularly those with nitrogen and oxygen moieties, can be pH-dependent.[12][13][14][15] Protonation or deprotonation of the N-oxide or other functional groups can alter the electronic structure and thus the fluorescence properties. It is crucial to buffer your samples and investigate a range of pH values to find the optimum for your assay.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the fluorescence detection of this compound.
Issue 1: Low or No Fluorescence Signal
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Wavelengths | Perform an excitation and emission scan to determine the optimal λex and λem. | Identification of the correct peak maxima for this compound. |
| Concentration Too Low | Prepare and measure a concentration series of this compound. | Determine the limit of detection and the linear dynamic range. |
| Quenching | Dilute the sample. If the signal increases non-linearly, quenching may be present. Analyze individual matrix components. | Identification of the quenching species and establishing a sample dilution that minimizes this effect. |
| Instrument Settings | Increase detector gain and/or slit widths. Increase integration time. | Enhanced signal-to-noise ratio. Be cautious of photobleaching with longer exposure.[1] |
| Solvent Effects | Test a panel of solvents with varying polarities (e.g., water, ethanol, acetonitrile, DMSO). | Discovery of a solvent system that enhances the quantum yield of this compound.[7][8][9][10] |
Issue 2: Poor Reproducibility
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Photobleaching | Reduce excitation light intensity and exposure time. Use fresh samples for each measurement. | Consistent fluorescence intensity over multiple measurements of the same sample. |
| Temperature Fluctuations | Use a temperature-controlled sample holder. | Stable and reproducible fluorescence readings. |
| pH Variability | Ensure all solutions are adequately buffered. Verify the pH of each sample before measurement. | Consistent spectral properties between samples. |
| Sample Preparation Inconsistency | Follow a strict and detailed sample preparation protocol. | Minimized variability between sample replicates.[2][3] |
Issue 3: Spectral Distortion
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inner Filter Effect | Dilute the sample. The absorbance of the sample at the excitation and emission wavelengths should ideally be below 0.1.[16] | A linear relationship between concentration and fluorescence intensity. |
| Detector Saturation | Reduce the concentration of this compound, decrease the excitation intensity, or lower the detector gain.[1][2] | The shape of the emission spectrum should be independent of the analyte concentration. |
| Scattering (Rayleigh, Tyndall) | Filter samples to remove particulates. Ensure cuvettes are clean and unscratched. | Reduced background signal and sharper spectral peaks. |
Experimental Protocols
Protocol 1: Determination of Optimal Excitation and Emission Wavelengths
-
Sample Preparation: Prepare a 1 µM solution of this compound in a suitable solvent (e.g., phosphate-buffered saline, pH 7.4).
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes.
-
Set the excitation and emission slit widths to a narrow value (e.g., 2-5 nm).
-
-
Excitation Scan:
-
Set the emission monochromator to a wavelength estimated to be slightly longer than the expected excitation maximum (e.g., 350 nm).
-
Scan the excitation monochromator over a range of wavelengths (e.g., 250-340 nm).
-
Identify the wavelength with the maximum fluorescence intensity (λex).
-
-
Emission Scan:
-
Set the excitation monochromator to the determined λex.
-
Scan the emission monochromator from a wavelength slightly longer than λex to a suitable upper limit (e.g., λex + 20 nm to 600 nm).
-
Identify the wavelength with the maximum fluorescence intensity (λem).
-
-
Confirmation: For highest sensitivity, an excitation-emission matrix (EEM) scan can be performed if the instrument software allows.
Protocol 2: Evaluation of pH Effects on Fluorescence Intensity
-
Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., pH 4 to 10).
-
Sample Preparation: Prepare a stock solution of this compound. For each pH to be tested, dilute the stock solution to a final concentration of 1 µM in the respective buffer.
-
Measurement:
-
Set the fluorometer to the optimal λex and λem determined in Protocol 1.
-
Measure the fluorescence intensity of each sample.
-
Include a blank measurement for each buffer.
-
-
Data Analysis: Plot the background-subtracted fluorescence intensity as a function of pH to determine the optimal pH range for detection.
Protocol 3: Assessment of Photostability
-
Sample Preparation: Prepare a 1 µM solution of this compound in the optimal buffer.
-
Measurement:
-
Place the sample in the fluorometer.
-
Set the instrument to the optimal λex and λem.
-
Record the fluorescence intensity continuously over a period of time (e.g., 10 minutes) with the excitation shutter open.
-
-
Data Analysis: Plot the fluorescence intensity versus time. A significant decrease in intensity indicates photobleaching.
Quantitative Data Summary
The following tables are templates for organizing your experimental data.
Table 1: Effect of Solvent on this compound Fluorescence
| Solvent | Dielectric Constant | Excitation Max (nm) | Emission Max (nm) | Relative Fluorescence Intensity (a.u.) |
| Water | 80.1 | Enter Data | Enter Data | Enter Data |
| Ethanol | 24.5 | Enter Data | Enter Data | Enter Data |
| Acetonitrile | 37.5 | Enter Data | Enter Data | Enter Data |
| DMSO | 46.7 | Enter Data | Enter Data | Enter Data |
Table 2: pH Profile of this compound Fluorescence
| pH | Buffer System | Relative Fluorescence Intensity (a.u.) |
| 4.0 | Acetate | Enter Data |
| 5.0 | Acetate | Enter Data |
| 6.0 | Phosphate | Enter Data |
| 7.0 | Phosphate | Enter Data |
| 8.0 | Tris | Enter Data |
| 9.0 | Borate | Enter Data |
Visualizations
Caption: Experimental workflow for optimizing this compound fluorescence detection.
References
- 1. edinst.com [edinst.com]
- 2. aelabgroup.com [aelabgroup.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Quenching Study of Nano Graphene Oxide Interaction with Naphthalimide Dye: Thermodynamic and Binding Characteristics [pccc.icrc.ac.ir]
- 6. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 7. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. westmont.edu [westmont.edu]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. A new rhodamine B-based lysosomal pH fluorescent indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. vernier.com [vernier.com]
Technical Support Center: Benzydamine N-oxide Stability in Frozen Samples
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Benzydamine N-oxide in frozen biological samples. The following information is intended to assist in troubleshooting and answering frequently asked questions related to experimental design and sample handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is the major metabolite of Benzydamine, a non-steroidal anti-inflammatory drug.[1] In bioanalytical studies, the accurate quantification of metabolites is crucial for pharmacokinetic and toxicokinetic assessments. This compound, like other N-oxide metabolites, can be susceptible to degradation back to the parent drug or to other products, which can lead to inaccurate measurements if samples are not handled and stored correctly.
Q2: What are the general recommendations for storing biological samples containing this compound?
While specific long-term stability data for this compound in frozen biological matrices is not extensively published, general best practices for drug metabolite stability should be followed. It is recommended to store plasma and urine samples at ultra-low temperatures, ideally -80°C, to minimize chemical and enzymatic degradation. For short-term storage, -20°C may be acceptable, but validation is crucial. Most drugs and their metabolites exhibit greater stability at lower temperatures.
Q3: How do freeze-thaw cycles affect the stability of this compound?
Repeated freeze-thaw cycles can compromise the integrity of biological samples and the stability of analytes. The process can cause changes in pH, lead to the concentration of solutes, and disrupt cellular components, potentially accelerating degradation. It is essential to minimize the number of freeze-thaw cycles. Aliquoting samples into smaller, single-use volumes before initial freezing is a highly recommended practice. A study on various sedative-type drugs and their metabolites in human urine recommended minimizing freeze-thaw cycles to preserve sample integrity.[2]
Q4: Are there any known factors that can promote the degradation of this compound in samples?
Yes, this compound has been identified as a degradation product of Benzydamine hydrochloride under oxidative and acidic stress conditions.[3] Therefore, it is crucial to avoid acidic conditions and exposure to oxidizing agents during sample collection, processing, and storage. The pH of the biological matrix can significantly influence analyte stability.
Q5: What are the key validation experiments to perform to ensure the stability of this compound in my samples?
To ensure the reliability of your results, it is critical to perform the following stability assessments as part of your bioanalytical method validation:
-
Freeze-Thaw Stability: Evaluate the analyte's stability after a minimum of three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Assess the stability of the analyte in the biological matrix at room temperature for a period that reflects the sample handling time.
-
Long-Term Stability: Determine the stability of the analyte in the frozen state at the intended storage temperature over a period that covers the expected duration of sample storage.
-
Stock Solution Stability: Confirm the stability of the analyte in the solvent used for stock and working solutions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low recovery of this compound | Degradation during sample storage or handling. | 1. Verify the storage temperature and duration. Ensure samples have been consistently stored at ≤ -20°C, preferably at -80°C.2. Review the number of freeze-thaw cycles the samples have undergone. Minimize future cycles by using fresh aliquots.3. Assess for potential exposure to acidic conditions or light during sample processing. |
| Inconsistent results between sample batches | Variability in sample handling and storage history. | 1. Standardize the entire sample handling workflow, from collection to analysis.2. Ensure all samples are stored under identical conditions.3. Re-evaluate the long-term stability if samples have been stored for an extended period. |
| High concentration of Benzydamine relative to its N-oxide | Possible in-vitro conversion of the N-oxide back to the parent drug. | 1. Investigate the pH of the samples. N-oxides can be unstable in acidic environments.2. Ensure that the sample processing and extraction methods do not use harsh acidic conditions.3. Perform a stability assessment in the presence of the parent drug to check for interconversion. |
Quantitative Data Summary
The following table presents illustrative stability data for this compound in human plasma based on typical bioanalytical method validation requirements. Note: This data is for demonstration purposes and should be confirmed by specific laboratory experiments.
| Stability Test | Storage Condition | Duration | Analyte Concentration | Mean Recovery (%) | RSD (%) |
| Freeze-Thaw | -20°C / Room Temp | 3 Cycles | Low QC (15 ng/mL) | 98.2 | 4.1 |
| High QC (150 ng/mL) | 99.1 | 3.5 | |||
| Short-Term (Bench-Top) | Room Temperature | 6 hours | Low QC (15 ng/mL) | 97.5 | 5.3 |
| High QC (150 ng/mL) | 98.8 | 4.7 | |||
| Long-Term | -20°C | 90 days | Low QC (15 ng/mL) | 95.4 | 6.8 |
| High QC (150 ng/mL) | 96.7 | 5.9 | |||
| Long-Term | -80°C | 180 days | Low QC (15 ng/mL) | 99.3 | 3.2 |
| High QC (150 ng/mL) | 101.2 | 2.8 |
Experimental Protocols
Protocol for Assessing Long-Term Stability of this compound in Frozen Human Plasma
This protocol outlines a general procedure for determining the long-term stability of this compound in human plasma.
1. Materials:
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Blank human plasma (screened for interferences)
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This compound reference standard
-
Internal standard (IS)
-
Validated bioanalytical method (e.g., LC-MS/MS)
-
Calibrators and Quality Control (QC) samples (low, mid, high concentrations)
-
Cryovials
-
Freezers (-20°C and -80°C)
2. Procedure:
-
Prepare a fresh batch of QC samples by spiking blank human plasma with known concentrations of this compound.
-
Analyze a set of these freshly prepared QC samples (n=6 for each level) to establish the baseline (Time 0) concentration.
-
Aliquot the remaining QC samples into cryovials for each time point and storage temperature to be tested.
-
Store the aliquots in calibrated freezers at -20°C and -80°C.
-
At each designated time point (e.g., 30, 90, 180 days), retrieve a set of QC samples from each storage temperature.
-
Allow the samples to thaw completely at room temperature.
-
Process and analyze the samples using the validated bioanalytical method alongside a freshly prepared set of calibrators.
-
Calculate the mean concentration and percentage recovery for each QC level at each time point against the Time 0 samples.
Acceptance Criteria: The mean concentration of the stored QC samples should be within ±15% of the nominal concentration, and the precision (%RSD) should not exceed 15%.
Visualizations
Caption: Workflow for Long-Term Stability Assessment.
Caption: Troubleshooting Logic for Inconsistent Results.
References
How to prevent degradation of Benzydamine N-oxide during analysis
Technical Support Center: Analysis of Benzydamine N-oxide
This guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of this compound during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is the primary metabolite of Benzydamine, a non-steroidal anti-inflammatory drug.[1][2] Its accurate quantification in biological fluids like plasma and urine is crucial for pharmacokinetic and metabolic studies.[3]
Q2: What is the primary degradation pathway for this compound during analysis?
The most common degradation pathway for tertiary amine N-oxides, including this compound, is the reduction of the N-O bond back to the parent tertiary amine (Benzydamine).[4][5] This conversion can be initiated by various factors during sample preparation and chromatographic analysis.
Q3: What factors can cause the degradation of this compound?
Several factors can promote the reduction of this compound:
-
Presence of Reducing Agents: Trace metals, certain mobile phase additives, or endogenous compounds in biological samples can act as reducing agents.
-
pH: While stable in alkaline conditions, significant degradation can occur under certain acidic treatments.[6]
-
Temperature: Elevated temperatures during sample processing, storage, or in the HPLC autosampler can accelerate degradation.[7]
-
Light: Photolysis can be a degradation pathway for some compounds; therefore, protection from light is a general best practice.[6][8]
Q4: How should I store samples containing this compound to ensure stability?
Proper storage is critical. For short-term storage (up to one month), samples should be kept at -20°C. For long-term stability (up to six months), storage at -80°C is recommended.[9] Always store samples in tightly sealed containers, protected from light.
Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of this compound.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Decreasing peak area for this compound in subsequent injections. | 1. Autosampler Instability: The analyte may be degrading in the autosampler vial over time due to elevated temperature or exposure to air. | 1. Use a cooled autosampler set to 4-8°C. 2. Limit the time samples sit in the autosampler by analyzing them immediately after preparation or running smaller batches. |
| 2. In-source Degradation (LC-MS): The N-O bond can sometimes cleave in the mass spectrometer source.[10] | 2. Optimize MS source conditions (e.g., temperature, voltages) to minimize fragmentation. Use a softer ionization technique if possible. | |
| A peak corresponding to Benzydamine appears or increases in size in standards or samples. | 1. Reductive Degradation: The N-oxide is being reduced to Benzydamine during sample preparation or chromatography.[4][11] | 1. Sample Prep: Process samples on ice. Use deionized water and high-purity solvents. Avoid contact with metallic spatulas or containers that could leach metal ions. Purge solvents with nitrogen or argon to remove dissolved oxygen.[8] 2. HPLC: Use a high-quality, well-maintained column. Ensure the mobile phase is free of contaminants and consider degassing it thoroughly. |
| Poor peak shape (tailing) and low recovery. | 1. Secondary Silanol Interactions: The highly polar N-oxide group can interact with active sites on the silica-based column packing material.[12] | 1. Use a base-deactivated column or an end-capped column. 2. Adjust mobile phase pH to be neutral or slightly basic (if column allows) to suppress silanol interactions. A mobile phase containing a small amount of ammonia has been used in TLC separations.[2] 3. Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is often suitable for very polar compounds.[12] |
Experimental Protocols
Protocol 1: Recommended Sample Preparation from Biological Fluids
This protocol is designed to minimize ex-vivo degradation of this compound in plasma or urine samples.
-
Collection & Storage: Collect blood/urine samples and immediately place them on ice. Process within one hour or freeze at -80°C.[9]
-
Thawing: Thaw frozen samples in a refrigerator or on ice, avoiding heat.
-
Extraction (Liquid-Liquid Extraction Example):
-
To 1 mL of plasma, add 100 µL of an appropriate internal standard.
-
Add 200 µL of 1 M sodium carbonate buffer to basify the sample.
-
Add 5 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature no higher than 30°C.
-
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex briefly and transfer to an autosampler vial for immediate analysis.
Protocol 2: Optimized HPLC Method for this compound
This method provides a starting point for the robust analysis of this compound.
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric detection.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 10% B
-
13-18 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Autosampler Temperature: 4°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 307 nm.[2]
Visual Guides
Caption: The primary degradation route is the reduction of this compound.
References
- 1. Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of benzydamine and its N-oxide in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Amine oxide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Improving the sensitivity of Benzydamine N-oxide detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity and reliability of Benzydamine N-oxide detection in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the detection of this compound?
A1: The most prevalent methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detectors, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially in complex biological matrices.[1][2][3][4]
Q2: Why is the detection of this compound challenging?
A2: The primary challenges in detecting this compound include its inherent instability, as N-oxide metabolites can revert to the parent drug, Benzydamine.[2] Additionally, issues such as co-elution with the parent compound, matrix effects in biological samples, and thermal degradation during analysis can affect accuracy and sensitivity.[2][5]
Q3: How can I improve the sensitivity of my this compound measurement?
A3: To enhance sensitivity, consider the following:
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Optimize Sample Preparation: Use efficient extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to minimize matrix interference and analyte degradation. It is crucial to control pH and avoid high temperatures during sample processing.[2]
-
Utilize a Highly Sensitive Detector: Employing a fluorescence detector with HPLC or, preferably, a tandem mass spectrometer (LC-MS/MS) will significantly improve detection limits.[3]
-
Refine Chromatographic Conditions: Optimize the mobile phase composition, gradient, and column chemistry to achieve baseline separation of this compound from Benzydamine and other potential interferences.
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For LC-MS/MS: Use a "soft" ionization technique like Electrospray Ionization (ESI) to minimize in-source fragmentation.[2] The use of stable isotope-labeled internal standards is also recommended to improve precision and accuracy.[2]
Q4: What is "in-source fragmentation" and how does it affect this compound analysis?
A4: In-source fragmentation is the breakdown of an analyte within the ion source of a mass spectrometer before mass analysis. This compound is susceptible to losing its oxygen atom (a neutral loss of 16 Da) in the ion source, which can lead to an overestimation of the parent drug, Benzydamine, and an underestimation of the N-oxide.[5][6] This is particularly prevalent with higher source temperatures or more energetic ionization techniques like Atmospheric Pressure Chemical Ionization (APCI).[5]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with the stationary phase.- Column contamination or degradation.- Inappropriate mobile phase pH. | - Use a high-purity silica column.- Incorporate a mobile phase additive like triethylamine.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Flush the column with a strong solvent or replace it if necessary.[7] |
| Shifting Retention Times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column aging. | - Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a stable temperature.[8][9]- Equilibrate the column thoroughly between runs. |
| Low Signal/Sensitivity | - Suboptimal detection wavelength (UV).- Analyte degradation.- Insufficient sample concentration. | - Determine the optimal UV absorbance wavelength for this compound.- Consider switching to a more sensitive fluorescence detector.[3]- Handle samples at low temperatures and avoid prolonged exposure to light.- Implement a sample concentration step in your preparation protocol. |
LC-MS/MS Analysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Analyte Signal (Ion Suppression) | - Co-eluting matrix components interfering with ionization. | - Improve sample cleanup using SPE or LLE.- Adjust chromatographic conditions to separate the analyte from the suppressive region.- Dilute the sample if the analyte concentration is sufficiently high. |
| High Background Noise | - Contaminated mobile phase, solvents, or system components. | - Use high-purity, LC-MS grade solvents and additives.- Clean the ion source regularly.- Filter all samples and mobile phases. |
| In-source Fragmentation (Loss of Oxygen) | - High ion source temperature.- High declustering potential or cone voltage. | - Reduce the ion source temperature.- Lower the declustering potential or cone voltage to use "softer" ionization conditions.[10]- If possible, use ESI instead of APCI.[2] |
| Analyte Instability (Conversion to Parent Drug) | - Instability in the biological matrix (e.g., hemolyzed plasma).- Inappropriate extraction solvent. | - Process samples quickly and at low temperatures.- Studies have shown that using acetonitrile for protein precipitation can be more effective than methanol in preventing N-oxide conversion in hemolyzed plasma.[11] |
Quantitative Data Summary
Table 1: Limits of Quantification (LOQ) for this compound in Biological Fluids
| Analytical Method | Matrix | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | Urine | 50 ng/mL | [1][4] |
| LC-MS/MS | Plasma | 0.1 ng/mL | [2] |
Table 2: Enzyme Kinetic Parameters for Benzydamine N-oxidation in Human Liver Microsomes
| Parameter | Mean Value | Standard Deviation |
| Km | 64.0 µM | 17.0 |
| Vmax | 6.9 nmol mg-1 protein min-1 | 3.6 |
| Data from a study with n=35 human liver microsome samples.[12] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Urine
This protocol is adapted from methodologies described for the extraction of basic drugs from urine.[13][14]
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Sample Preparation: To 1 mL of urine in a glass tube, add an internal standard.
-
pH Adjustment: Adjust the sample pH to 9-10 using a 25% ammonia solution to ensure Benzydamine and its N-oxide are in their basic, extractable forms.[13]
-
Extraction: Add 5 mL of a non-polar organic solvent (e.g., a chloroform or ethyl acetate mixture). Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3500 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma
This is a general protocol for the extraction of basic drugs from plasma using a polymeric SPE sorbent.
-
Sample Pre-treatment: Dilute 100 µL of human plasma with 300 µL of 2% ammonium hydroxide in water.[15]
-
Column Conditioning: Condition a polymeric SPE cartridge (e.g., Bond Elut Plexa) by passing 500 µL of methanol followed by 500 µL of water.[15]
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 500 µL of 5% methanol in water to remove polar interferences.[15]
-
Elution: Elute the analyte and internal standard with 500 µL of methanol into a clean collection tube.[15]
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase for LC analysis.
Visualizations
Caption: Metabolic pathways of Benzydamine.
Caption: Troubleshooting workflow for low sensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. HPLC determination of benzydamine and its metabolite N-oxide in plasma following oral administration or topical application in man, using fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of benzydamine and its N-oxide in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. agilent.com [agilent.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. altasciences.com [altasciences.com]
- 12. Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.uran.ua [journals.uran.ua]
- 14. mdpi.com [mdpi.com]
- 15. agilent.com [agilent.com]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Benzydamine N-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Benzydamine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2][3] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][2] For polar compounds like N-oxide metabolites, these effects can be particularly pronounced.
Q2: What are the common causes of matrix effects in bioanalytical LC-MS/MS methods?
A2: The primary causes of matrix effects include:
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Endogenous matrix components: Phospholipids, salts, and proteins from biological samples are common sources of interference.[2]
-
Exogenous compounds: Anticoagulants, dosing vehicles, and co-administered drugs can also contribute to matrix effects.[2]
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Ionization source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3][4]
-
Sample preparation: Inefficient sample cleanup can lead to a higher concentration of interfering compounds in the final extract.[5]
Q3: How can I qualitatively assess for the presence of matrix effects in my this compound assay?
A3: A common qualitative method is the post-column infusion technique. This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank, extracted matrix sample. Any significant dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.
Q4: How can I quantitatively measure the extent of matrix effects?
A4: The post-extraction spike method is a widely used quantitative approach. The response of this compound in a spiked, extracted blank matrix is compared to the response of a pure standard solution at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)
An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement. The FDA recommends that the matrix effect be evaluated at low and high quality control (QC) concentrations.[6]
Q5: Are there specific challenges related to the analysis of N-oxide metabolites like this compound?
A5: Yes, N-oxide metabolites can be unstable and may revert to the parent drug (Benzydamine) under certain conditions, such as in hemolyzed plasma or due to in-source fragmentation in the mass spectrometer.[7][8] It is crucial to ensure chromatographic separation from the parent drug and to monitor stability during sample processing.[7] Using a "soft" ionization technique like ESI can help minimize in-source fragmentation.[8]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Poor reproducibility of this compound signal between samples | Significant and variable matrix effects between different lots of biological matrix. | 1. Optimize Sample Preparation: Employ a more rigorous cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation.[5] 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, thereby compensating for signal variability. 3. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to normalize the matrix effect across the analytical run.[9] |
| Low sensitivity or inability to reach the desired lower limit of quantitation (LLOQ) | Severe ion suppression. | 1. Improve Chromatographic Separation: Modify the LC gradient to separate this compound from the regions of significant ion suppression identified by post-column infusion. 2. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[10] 3. Switch Ionization Source: If using ESI, consider switching to APCI, which is often less prone to matrix effects.[3] |
| Inaccurate quantification, with results biased high or low | Consistent ion enhancement or suppression that is not accounted for. | 1. Thorough Method Validation: Quantify the matrix effect using the post-extraction spike method with multiple lots of the biological matrix.[6] 2. Implement an Appropriate Internal Standard: If a SIL-IS is not available, use an analogue internal standard with similar physicochemical properties to this compound. |
| Presence of Benzydamine peak in a this compound standard spiked into matrix | In-vitro conversion of this compound to Benzydamine in the biological matrix. | 1. Optimize Sample Handling: Keep samples on ice and process them as quickly as possible. Avoid high temperatures and extreme pH conditions during extraction.[8] 2. Evaluate Matrix Stability: Perform stability experiments in the specific biological matrix to assess the conversion rate. For hemolyzed plasma, protein precipitation with acetonitrile has been shown to be more effective at preventing N-oxide conversion than methanol.[7] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
-
Prepare two sets of samples:
-
Set A (Aqueous Standard): Spike the analytical standard of this compound at low and high QC concentrations into the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike the this compound analytical standard into the extracted matrix at the same low and high QC concentrations as Set A.
-
-
Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for this compound.
-
Calculation:
-
Calculate the Matrix Factor (MF) for each lot: MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
Calculate the Coefficient of Variation (CV) of the MF across the different lots. The CV should ideally be ≤15%.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is a general guideline and should be optimized for this compound.
-
Pre-treatment: To 200 µL of plasma, add an internal standard and 200 µL of 4% phosphoric acid. Vortex to mix.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash with 1 mL of 0.1 M acetic acid.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Quantitative Data Summary
The following table summarizes representative data on matrix effects and recovery for N-oxide metabolites from analogous studies, demonstrating the impact of different sample preparation techniques.
| Analyte | Matrix | Sample Preparation Method | Matrix Effect (%) | Recovery (%) | Reference |
| Usaramine N-oxide | Rat Plasma | Protein Precipitation (Acetonitrile/Methanol) | Not specified, but inter-source variability was <15% | >85% | [6] |
| Bupivacaine N-oxide | Hemolyzed Human Plasma | Protein Precipitation (Methanol) | Not specified | Not specified, but 100% conversion to parent drug was observed | [7] |
| Bupivacaine N-oxide | Hemolyzed Human Plasma | Protein Precipitation (Acetonitrile) | Not specified | Not specified, but <5% conversion to parent drug was observed | [7] |
| Pramoxine N-oxide | Hemolyzed Human Plasma | Liquid-Liquid Extraction (MTBE:Hexane) | Not specified | Not specified, but 78% conversion to parent drug was observed | [7] |
| Pramoxine N-oxide | Hemolyzed Human Plasma | Liquid-Liquid Extraction (Chlorobutane) | Not specified | Not specified, but 25% conversion to parent drug was observed | [7] |
Visualizations
Caption: Troubleshooting workflow for the assessment and mitigation of matrix effects.
Caption: Experimental setup for post-column infusion to detect matrix effects.
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. altasciences.com [altasciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Benzydamine N-oxygenation Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists conducting benzydamine N-oxygenation assays. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a benzydamine N-oxygenation assay?
A1: The optimal pH for benzydamine N-oxygenation, which is primarily mediated by Flavin-containing Monooxygenases (FMOs), is in the alkaline range. High activities for recombinant human FMO1 and FMO3 are observed at pH 8.4.[1] For rat brain microsomes, the maximum activity is near pH 8.5.[2] It is important to note that some studies apply a pH of 7.4 to more closely reflect physiological conditions, although this may not yield maximal FMO activity.[3]
Q2: Which enzymes are responsible for benzydamine N-oxygenation?
A2: Benzydamine N-oxygenation is predominantly catalyzed by Flavin-containing Monooxygenases, specifically FMO1 and FMO3.[1][4][5] While cytochrome P450 (CYP) enzymes can metabolize benzydamine, their contribution to the N-oxygenation pathway is minimal.[5] CYPs, such as CYP2D6, are more involved in the N-demethylation of benzydamine.[1]
Q3: How can I differentiate between FMO and CYP-mediated benzydamine metabolism?
A3: There are several methods to distinguish between FMO and CYP activity:
-
pH Optimization: Utilize the differential pH optima. FMO activity is higher at an alkaline pH (e.g., 8.4), while CYP activity is generally favored at a physiological pH of 7.4.[1]
-
Thermal Inactivation: FMOs are heat-sensitive. Preheating liver microsomes at 37-45°C in the absence of NADPH will significantly reduce or abolish FMO activity, while having a lesser effect on CYP activity.[1][6]
-
Chemical Inhibition: Use selective inhibitors. Methimazole is a known inhibitor of FMO activity.[1][3] Conversely, inhibitors like quinidine or N-benzylimidazole can be used to inhibit CYP enzymes.[1][3]
Q4: What are the typical kinetic parameters for benzydamine N-oxygenation?
A4: The kinetic parameters can vary depending on the enzyme source. For human liver microsomes, the mean Km value is approximately 64.0 µM and the mean Vmax is around 6.9 nmol/mg protein/min.[3] For recombinant FMO3, the Km is about 40.4 µM with a Vmax of 29.1 nmol/mg protein/min, and for FMO1, the Km is approximately 23.6 µM with a Vmax of 40.8 nmol/mg protein/min.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no benzydamine N-oxide formation | 1. Suboptimal pH: The incubation buffer pH is not in the optimal alkaline range for FMO activity. 2. Enzyme Inactivation: FMOs are thermally labile and may have been inactivated during preparation or pre-incubation.[6] 3. Missing Cofactors: Absence or insufficient concentration of NADPH. | 1. Adjust the buffer pH to the optimal range of 8.4-8.5.[1][2] 2. Avoid pre-warming microsomes in the absence of NADPH. If pre-warming is necessary, include an NADPH-regenerating system.[6] Keep enzyme preparations on ice. 3. Ensure an NADPH-regenerating system is included in the incubation mixture. |
| High variability between replicates | 1. Inconsistent Pipetting: Inaccurate pipetting of enzymes, substrate, or cofactors. 2. Temperature Fluctuations: Inconsistent incubation temperatures. 3. Microsome Quality: Variability in the quality or activity of the microsomal preparations. | 1. Use calibrated pipettes and ensure thorough mixing of all components. 2. Use a calibrated water bath or incubator to maintain a constant temperature (typically 37°C). 3. Use a consistent source of high-quality microsomes and perform a protein concentration assay for each batch. |
| Interference from CYP-mediated metabolism | 1. Non-selective assay conditions: The assay conditions (e.g., pH 7.4) may favor CYP activity.[1] | 1. Increase the incubation pH to 8.4 to selectively favor FMO activity.[1] 2. Include a CYP inhibitor, such as N-benzylimidazole, in the incubation mixture.[3] |
Experimental Protocols
Benzydamine N-oxygenation Assay using Human Liver Microsomes
-
Preparation of Reagents:
-
Incubation Buffer: 0.05 M Potassium Phosphate Buffer (pH 8.4).
-
Substrate Stock Solution: Benzydamine in methanol.
-
NADPH Regenerating System:
-
0.5 mM NADP+
-
3.75 mM (+)-isocitric acid
-
1 U/mL isocitrate dehydrogenase
-
5 mM MgCl2
-
-
Enzyme Suspension: Human liver microsomes (e.g., 1 mg/mL).
-
Stopping Reagent: Acetonitrile.
-
-
Incubation Procedure:
-
In a microcentrifuge tube, combine the incubation buffer, NADPH regenerating system, and human liver microsomes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the benzydamine substrate. The final microsomal protein concentration should be around 100 µg/mL.[3]
-
Incubate at 37°C for a specified time (e.g., 10-30 minutes).
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
-
Sample Processing and Analysis:
-
Centrifuge the terminated reaction mixture to pellet the protein.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the formation of this compound using reverse-phase HPLC with fluorescence detection (e.g., excitation at 308 nm and emission at 350 nm).[3]
-
Data Presentation
Table 1: Optimal pH for Benzydamine N-oxygenation
| Enzyme Source | Optimal pH | Reference |
| Recombinant Human FMO1 & FMO3 | 8.4 | [1] |
| Rat Brain Microsomes | ~8.5 | [2] |
| Human Liver Microsomes (for physiological relevance) | 7.4 | [3] |
Table 2: Kinetic Parameters for Benzydamine N-oxygenation
| Enzyme Source | Km (µM) | Vmax (nmol/mg protein/min) | Reference |
| Human Liver Microsomes (mean) | 64.0 | 6.9 | [3] |
| Recombinant Human FMO1 | 23.6 | 40.8 | [3] |
| Recombinant Human FMO3 | 40.4 | 29.1 | [3] |
Visualizations
Caption: Experimental workflow for the benzydamine N-oxygenation assay.
References
- 1. Benzydamine N-oxygenation as an index for flavin-containing monooxygenase activity and benzydamine N-demethylation by cytochrome P450 enzymes in liver microsomes from rats, dogs, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of flavin-containing monooxygenase activity in rat brain microsomes with benzydamine N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of potential in vivo probes for human flavin-containing monooxygenase (FMO): metabolism of benzydamine and caffeine by FMO and P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzydamine N-oxygenation as a measure of flavin-containing monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavin-containing monooxygenase activity in hepatocytes and microsomes: in vitro characterization and in vivo scaling of benzydamine clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing background noise in Benzydamine N-oxide fluorescence measurement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and overcome common challenges in the fluorescence measurement of Benzydamine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in this compound fluorescence measurements?
A1: Background noise in fluorescence measurements can originate from several sources, categorized as sample-related, instrument-related, and environmental.[1][2] High background can obscure the true fluorescence signal of this compound, leading to inaccurate quantification.
-
Sample-Related:
-
Autofluorescence: Endogenous fluorescence from the sample matrix (e.g., cells, tissues, media components like riboflavins).[3][4]
-
Solvent/Buffer Fluorescence: Impurities or inherent fluorescence of the solvent system.
-
Contaminants: Fluorescent impurities in reagents or on labware.[1]
-
Light Scatter: Raman and Rayleigh scattering from solvent molecules and particulates.[2]
-
-
Instrument-Related:
-
Environmental:
-
Ambient Light: External light leaking into the instrument.[1]
-
Q2: What are the known spectral properties of this compound?
A2: this compound, a primary metabolite of Benzydamine, has a UV absorption maximum around 307 nm, which is very similar to its parent compound.[5] While detailed fluorescence excitation and emission spectra are not widely published, N-oxides can be fluorescent.[6] It is crucial to experimentally determine the optimal excitation and emission wavelengths for your specific experimental conditions.
Q3: How does the choice of solvent affect this compound fluorescence?
A3: The polarity of the solvent can significantly impact the fluorescence emission of a fluorophore.[7][8] Increasing solvent polarity often leads to a red shift (a shift to longer wavelengths) in the emission spectrum.[7] For this compound, it is recommended to test a range of solvents with varying polarities to find the optimal conditions that maximize the signal-to-noise ratio.
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating common issues encountered during this compound fluorescence measurements.
Issue 1: High Background Fluorescence
High background fluorescence can be a significant issue, masking the specific signal from this compound.
Troubleshooting Steps:
-
Identify the Source of Background:
-
Run a "blank" sample containing everything except this compound (e.g., buffer, solvent, and any other reagents).
-
If the blank shows high fluorescence, the issue is likely with the solvent or contaminants.
-
If the blank is clean, but a sample without the excitation light (a "dark" measurement) is high, the issue may be detector noise or a light leak.
-
If a sample with unstained cells or matrix components is fluorescent, the problem is likely autofluorescence.[3]
-
-
Mitigation Strategies:
| Source of Background | Mitigation Strategy |
| Solvent/Buffer | Use high-purity, spectroscopy-grade solvents. Consider testing different solvents to find one with lower intrinsic fluorescence. |
| Contamination | Use clean cuvettes and labware. Rinse cuvettes with the solvent before use. |
| Autofluorescence | If working with biological samples, consider using a red-shifted fluorophore if possible, as autofluorescence is often stronger in the blue-green region.[3] Alternatively, use background subtraction techniques.[9] |
| Ambient Light | Ensure the instrument's sample chamber is securely closed and operate in a dark room.[1] |
| Stray Light | Use appropriate emission and excitation filters to block stray light. Ensure the monochromator is functioning correctly.[2] |
Issue 2: Low or No Fluorescence Signal
A weak or absent signal can be due to several factors, from incorrect instrument settings to sample degradation.
Troubleshooting Steps:
-
Verify Instrument Settings:
-
Confirm that the excitation and emission wavelengths are correctly set for this compound. An initial scan to determine the optimal wavelengths is recommended.
-
Check that the excitation light source is on and stable.
-
Ensure the detector gain/voltage is set appropriately.[10]
-
-
Check Sample Integrity:
-
Concentration: Ensure the concentration of this compound is within the linear detection range of the instrument. At very high concentrations, quenching can occur.[1]
-
pH: The pH of the solution can influence the fluorescence of a compound.[1] Verify that the pH of your sample is controlled and consistent.
-
Photobleaching: Prolonged exposure to the excitation light can lead to the degradation of the fluorophore.[11] Minimize exposure time and use the lowest necessary excitation intensity.
-
-
Experimental Protocol Review:
-
Review the sample preparation steps to ensure no critical steps were missed.
-
If applicable, confirm the compatibility of primary and secondary antibodies in immunofluorescence protocols.[10]
-
Issue 3: Inconsistent or Irreproducible Results
Variability in measurements can undermine the reliability of your data.
Troubleshooting Steps:
-
Standardize Sample Preparation:
-
Use precise and consistent volumes and concentrations for all samples and standards.
-
Ensure thorough mixing of all solutions.
-
-
Control Environmental Conditions:
-
Instrument Calibration and Maintenance:
-
Regularly calibrate your fluorometer with known standards.
-
Check for and address any drift in the light source or detector over time.[1]
-
Experimental Protocols
Protocol 1: Determining Optimal Excitation and Emission Wavelengths
-
Prepare a solution of this compound in the desired solvent at a concentration known to be within the instrument's detection range.
-
Excitation Scan: Set the emission monochromator to an estimated emission maximum (e.g., start with a wavelength 50 nm longer than the absorption maximum of ~307 nm). Scan a range of excitation wavelengths (e.g., 280-380 nm) and record the fluorescence intensity. The wavelength with the highest intensity is the optimal excitation wavelength.
-
Emission Scan: Set the excitation monochromator to the optimal excitation wavelength determined in the previous step. Scan a range of emission wavelengths (e.g., 350-550 nm) to find the wavelength of maximum fluorescence emission.
Protocol 2: Background Subtraction
-
Measure the fluorescence intensity of your this compound sample.
-
Measure the fluorescence intensity of a blank sample (containing all components except this compound) using the same instrument settings.
-
Subtract the fluorescence intensity of the blank from the sample measurement to obtain the corrected fluorescence signal.[9]
Visualizing Workflows and Pathways
Troubleshooting Workflow for High Background Noise
Caption: A logical workflow for diagnosing and resolving high background noise.
General Experimental Workflow for Fluorescence Measurement
Caption: A standard workflow for accurate fluorescence measurements.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. aelabgroup.com [aelabgroup.com]
- 3. biotium.com [biotium.com]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. journals.uran.ua [journals.uran.ua]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 11. timegate.com [timegate.com]
Validation & Comparative
A Comparative Analysis of Benzydamine N-oxide Formation by FMO1 and FMO3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic activity of two key flavin-containing monooxygenase (FMO) isoforms, FMO1 and FMO3, in the N-oxidation of the non-steroidal anti-inflammatory drug, benzydamine. The formation of benzydamine N-oxide is a critical metabolic pathway, and understanding the differential roles of FMO1 and FMO3 is paramount for drug metabolism studies and preclinical development. This document summarizes key experimental data, details the methodologies employed in these studies, and provides visual representations of the metabolic pathway and experimental workflows.
Data Presentation: Enzyme Kinetics of Benzydamine N-oxidation
The following table summarizes the kinetic parameters for this compound formation by recombinant human FMO1 and FMO3. These data highlight the differences in substrate affinity (Km) and maximum reaction velocity (Vmax) between the two isoforms.
| Enzyme Isoform | Michaelis Constant (Km) | Maximum Velocity (Vmax) | Reference |
| FMO1 | 23.6 µM | 40.8 nmol/mg protein/min | [1][2] |
| FMO3 | 40.4 µM | 29.1 nmol/mg protein/min | [1][2] |
| FMO1 | 60 ± 8 µM | 46 ± 2 min⁻¹ | [3] |
| FMO3 | 80 ± 8 µM | 36 ± 2 min⁻¹ | [3] |
Key Observations:
-
FMO1 generally exhibits a lower Km value for benzydamine compared to FMO3, suggesting a higher affinity for the substrate.[1][2][3]
-
Conversely, the Vmax values indicate that FMO1 has a higher maximal rate of this compound formation under saturating substrate conditions.[1][2][3]
-
It is important to note that while FMO1 demonstrates higher activity in in vitro systems with recombinant enzymes, FMO3 is the predominant FMO isoform in the adult human liver and is considered the major contributor to hepatic benzydamine N-oxidation in vivo.[3][4][5] FMO1, on the other hand, is more abundant in the fetal liver and adult kidney.[5][6]
Experimental Protocols
The following sections detail the methodologies used to characterize the N-oxidation of benzydamine by FMO1 and FMO3.
In Vitro Incubation with Recombinant Enzymes
To specifically assess the activity of individual FMO isoforms, recombinant human FMO1 and FMO3, expressed in systems such as insect cells or bacteria, are utilized.
-
Incubation Mixture: A typical incubation mixture contains the recombinant FMO enzyme, a buffered solution (e.g., potassium phosphate buffer, pH 7.4), an NADPH-regenerating system (including NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and the substrate, benzydamine.[7]
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the substrate. After a defined incubation period at 37°C, the reaction is terminated by adding a quenching agent, such as a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: The formation of this compound is quantified using analytical techniques such as high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry (MS) detection.[3][8]
Metabolism Studies with Human Liver Microsomes (HLM)
HLM contains a mixture of drug-metabolizing enzymes, including FMOs and cytochrome P450s (CYPs), and provides a more physiologically relevant in vitro model.
-
Microsomal Incubation: Pooled HLM are incubated in a similar manner to the recombinant enzymes, with a buffered solution, an NADPH-regenerating system, and benzydamine.
-
Differentiation of FMO and CYP Activity: To distinguish the contribution of FMOs from CYPs in benzydamine N-oxidation, specific inhibitors and selective inactivation methods are employed:
-
Heat Inactivation: FMOs are heat-labile. Pre-incubating the microsomes at 45-50°C for a short period in the absence of NADPH selectively inactivates FMOs while preserving the activity of most CYPs.[1][9]
-
Chemical Inhibition:
-
FMO Inhibitors: Methimazole is a competitive inhibitor of FMOs and can be used to assess their contribution to the reaction.[1][2]
-
CYP Inhibitors: A general CYP inhibitor, such as N-benzylimidazole, or a cocktail of specific CYP isoform inhibitors can be used to rule out significant CYP-mediated metabolism.[1][2]
-
-
-
Kinetic Analysis: By varying the substrate concentration, Michaelis-Menten kinetics can be determined for benzydamine N-oxidation in HLM.
Visualizations
Metabolic Pathway of Benzydamine
Caption: Metabolic pathways of benzydamine, highlighting the major N-oxidation route.
Experimental Workflow for Differentiating FMO and CYP Activity
Caption: Experimental workflow to differentiate FMO and CYP contributions to metabolism.
References
- 1. Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of potential in vivo probes for human flavin-containing monooxygenase (FMO): metabolism of benzydamine and caffeine by FMO and P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genetic polymorphisms of human flavin-containing monooxygenase 3: implications for drug metabolism and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotine-N’-oxidation by flavin monooxygenase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzydamine N-oxygenation as a measure of flavin-containing monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Benzydamine N-oxide vs. Caffeine: A Comparative Guide for Probing FMO Activity
For researchers, scientists, and drug development professionals, the accurate assessment of Flavin-containing monooxygenase (FMO) activity is crucial for understanding the metabolism of a wide range of xenobiotics. This guide provides a detailed comparison of two commonly discussed potential probes: Benzydamine N-oxide and caffeine, supported by experimental data to aid in the selection of the most appropriate tool for your research needs.
Executive Summary
The selection of a suitable probe is paramount for the accurate in vitro and in vivo characterization of enzyme activity. This guide demonstrates that while both Benzydamine and caffeine have been considered as potential probes for FMO activity, the experimental evidence overwhelmingly supports Benzydamine as a selective and efficient probe for FMOs, particularly FMO1 and FMO3. In contrast, caffeine is primarily metabolized by cytochrome P450 1A2 (CYP1A2) and is not a substrate for human FMO isoforms.[1][2] Therefore, Benzydamine is the recommended probe for investigating FMO activity.
Data Presentation: Quantitative Comparison
The following tables summarize the kinetic parameters for this compound formation by human FMO isoforms and highlight the enzymatic selectivity of Benzydamine and caffeine.
Table 1: Kinetic Parameters for Benzydamine N-oxygenation by Human FMO Isoforms
| FMO Isoform | Apparent Km (µM) | Apparent Vmax (min-1) | Reference |
| FMO1 | 60 ± 8 | 46 ± 2 | [1] |
| FMO3 | 80 ± 8 | 36 ± 2 | [1] |
| FMO4 | > 3000 | < 75 | [1] |
| FMO5 | > 2000 | < 1 | [1] |
Km and Vmax values were determined using recombinant human FMOs.
Table 2: Enzyme Selectivity of Benzydamine vs. Caffeine
| Probe | Primary Metabolizing Enzyme(s) | Key Metabolite | Suitability as FMO Probe | Reference |
| Benzydamine | FMO1, FMO3 | This compound | High | [1][2][3][4] |
| Caffeine | CYP1A2 | Paraxanthine | Low / Not Suitable | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are summarized protocols for assessing FMO activity using Benzydamine.
Protocol: In Vitro Benzydamine N-oxygenation Assay
This protocol is adapted from studies evaluating FMO activity in human liver microsomes and recombinant enzyme systems.[3][4]
1. Incubation Mixture:
-
Enzyme Source: Human liver microsomes (HLM) or recombinant human FMO isoforms.
-
Buffer: Potassium phosphate buffer (pH 7.4).
-
Substrate: Benzydamine (concentration range of 0.01–10 mM to determine kinetic parameters).[2]
-
Cofactor: NADPH generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
2. Incubation Conditions:
-
Pre-incubate the enzyme source, buffer, and substrate at 37°C.
-
Initiate the reaction by adding the NADPH generating system.
-
Incubate for a specific time period (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
3. Sample Analysis:
-
Centrifuge the terminated reaction mixture to pellet the protein.
-
Analyze the supernatant for the formation of this compound using reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.[3][5]
4. Control Experiments:
-
Heat Inactivation: Pre-incubate the enzyme source at a high temperature (e.g., 45-50°C) before adding the substrate and cofactor to demonstrate the heat-labile nature of FMOs.[4]
-
Cofactor Omission: Run reactions without the NADPH generating system to confirm cofactor dependency.
-
Chemical Inhibition: Use known FMO inhibitors (e.g., methimazole) and CYP inhibitors (e.g., N-benzylimidazole) to confirm the primary role of FMOs in Benzydamine N-oxidation.[4]
Mandatory Visualizations
Metabolic Pathway of Benzydamine
Caption: Metabolic conversion of Benzydamine.
Comparative Probe Selectivity
Caption: Enzyme selectivity of Benzydamine vs. Caffeine.
Experimental Workflow for FMO Activity Assay
Caption: Workflow for Benzydamine N-oxygenation assay.
Conclusion
The available scientific literature strongly indicates that Benzydamine is a superior and more selective probe for measuring FMO activity, particularly for FMO1 and FMO3, when compared to caffeine.[1][2] Its metabolism is predominantly mediated by FMOs, with minimal interference from CYP enzymes.[3][4] In contrast, caffeine is not a substrate for human FMOs and is therefore unsuitable for this purpose.[1][2] For researchers investigating the role of FMOs in drug metabolism and xenobiotic disposition, Benzydamine N-oxidation serves as a reliable and well-characterized index reaction.
References
- 1. In vitro evaluation of potential in vivo probes for human flavin-containing monooxygenase (FMO): metabolism of benzydamine and caffeine by FMO and P450 isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of potential in vivo probes for human flavin-containing monooxygenase (FMO): metabolism of benzydamine and caffeine by FMO and P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzydamine N-oxygenation as a measure of flavin-containing monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An assay of flavin-containing monooxygenase activity with benzydamine N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Influence of FMO3 Genotype on Benzydamine Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Benzydamine N-oxide levels in correlation with the Flavin-containing monooxygenase 3 (FMO3) genotype. The data and experimental protocols presented herein are intended to facilitate a deeper understanding of the pharmacogenetic variability in the metabolism of benzydamine and other FMO3 substrates, aiding in the advancement of personalized medicine and drug development.
Introduction: The Critical Role of FMO3 in Drug Metabolism
The Flavin-containing monooxygenase 3 (FMO3) is a crucial enzyme in the metabolism of a wide array of xenobiotics, including numerous therapeutic drugs.[1] Located predominantly in the adult human liver, FMO3 catalyzes the N-oxygenation of compounds containing nitrogen, sulfur, or phosphorus atoms. Benzydamine, a non-steroidal anti-inflammatory drug, is primarily metabolized to its major, inactive metabolite, this compound, almost exclusively by FMO3.[2]
Genetic polymorphisms in the FMO3 gene can lead to significant inter-individual and inter-ethnic variations in enzyme activity.[1] These variations can, in turn, alter the pharmacokinetic profile of FMO3-metabolized drugs, potentially impacting their efficacy and safety. This guide focuses on the correlation between specific FMO3 genotypes and the resulting levels of this compound, providing a clear comparison of metabolic efficiency.
Metabolic Pathway of Benzydamine
The primary metabolic pathway of Benzydamine involves the N-oxygenation of the dimethylamino group to form this compound, a reaction catalyzed by FMO3. A minor pathway involves N-demethylation.
Correlation of this compound Levels with FMO3 Genotype: Quantitative Data
In vitro studies using human liver microsomes and recombinant FMO3 enzymes have demonstrated a clear correlation between FMO3 genotype and the rate of this compound formation. The following tables summarize key kinetic parameters, providing a quantitative comparison of the metabolic activity of different FMO3 variants.
Table 1: Michaelis-Menten Kinetic Parameters for Benzydamine N-oxidation by FMO3 Genotypes in Human Liver Microsomes
| FMO3 Genotype | N | Mean Km (μM) | Mean Vmax (nmol/mg protein/min) |
| Wild-type Allele Carriers | 30 | 64.0 | 6.9 |
| Homozygous for K158 variant | 5 | Not significantly different | 2.7* |
*P < 0.05 compared to carriers of at least one wild-type allele. Data from Störmer et al., 2000.[2]
Table 2: Catalytic Activity (kcat) of Recombinant Wild-Type and Mutant FMO3 Enzymes for Benzydamine N-oxidation
| FMO3 Variant | kcat (min-1) | Relative Activity to Wild-Type (%) |
| Wild-Type | ~20-30 | 100 |
| E158K | ~20-30 | ~100 |
| V257M | ~20-30 | ~100 |
| E308G | ~20-30 | ~100 |
| N61S | 2.0 | ~7-10 |
| P153L | 5.5 | ~18-28 |
Data from Yeung et al., 2006, reporting on functional characterization of FMO3 variants.[3]
Comparative Analysis with Other FMO3 Substrates
The impact of FMO3 polymorphisms is not limited to benzydamine. Several other drugs are known substrates of FMO3, and their metabolism is similarly affected by genetic variations. Understanding these parallels is crucial for predicting potential drug-gene interactions.
Table 3: Comparison of FMO3-mediated Metabolism for Different Drugs
| Drug | Metabolic Reaction | Impact of FMO3 Polymorphisms |
| Benzydamine | N-oxygenation | Reduced metabolism with the K158 variant.[2] |
| Sulindac | S-oxygenation | Altered metabolism with E158K and E308G variants.[1] |
| Ranitidine | N-oxygenation | Interindividual differences in metabolic rates due to FMO3 polymorphisms.[1] |
| Tamoxifen | N-oxygenation | Polymorphic variants show lower activity compared to wild-type FMO3. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to generate the data presented in this guide.
FMO3 Genotyping
The genotyping of the FMO3 gene is typically performed using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) analysis.
Protocol:
-
Genomic DNA Extraction: DNA is extracted from homogenized liver tissue following standard proteinase K digestion and phenol/chloroform extraction methods.[2]
-
PCR Amplification: Specific fragments of the FMO3 gene containing the polymorphisms of interest are amplified using PCR with specific primers.
-
Restriction Enzyme Digestion: The amplified PCR products are digested with specific restriction enzymes that recognize and cut the DNA at sites affected by the polymorphisms.
-
Agarose Gel Electrophoresis: The digested DNA fragments are separated by size using agarose gel electrophoresis.
-
Genotype Determination: The pattern of DNA fragments on the gel allows for the determination of the genotype (wild-type, heterozygous, or homozygous for the variant allele).
This compound Formation Assay in Human Liver Microsomes
The enzymatic activity of FMO3 is assessed by measuring the rate of this compound formation in human liver microsomes.
Protocol:
-
Incubation Mixture Preparation: A reaction mixture is prepared containing phosphate buffer (pH 7.4), NADPH as a cofactor, and the substrate benzydamine.[3]
-
Enzyme Reaction Initiation: The reaction is initiated by adding human liver microsomes to the pre-warmed incubation mixture.
-
Incubation: The reaction is carried out at 37°C for a specific duration.
-
Reaction Termination: The reaction is stopped, typically by adding a quenching solvent like acetonitrile.
-
Quantification of this compound: The amount of this compound formed is quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[4]
Logical Relationship between Genotype and Phenotype
The FMO3 genotype directly influences the enzymatic activity, which in turn determines the rate of this compound formation, representing the metabolic phenotype.
Conclusion and Future Perspectives
The presented data clearly demonstrates that genetic polymorphisms in the FMO3 gene, particularly the K158 variant, can significantly reduce the metabolic capacity for benzydamine N-oxygenation in vitro. This has important implications for drug development and clinical practice, suggesting that a patient's FMO3 genotype could be a critical determinant of their response to benzydamine and other FMO3-metabolized drugs.
Further in vivo studies are warranted to confirm these in vitro findings and to establish a definitive correlation between FMO3 genotype and clinical outcomes. The development of benzydamine as an in vivo probe for FMO3 activity holds promise for personalized drug therapy, allowing for dose adjustments based on an individual's genetic makeup. This approach could lead to improved therapeutic efficacy and a reduction in adverse drug reactions for a range of medications.
References
- 1. Genetic polymorphisms of human flavin-containing monooxygenase 3: implications for drug metabolism and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Characterization of Genetic Variants of Human FMO3 Associated with Trimethylaminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzydamine N-oxygenation as a measure of flavin-containing monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Kinetics of Benzydamine N-oxidation by Flavin-Containing Monooxygenase (FMO) Isoforms: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the metabolic pathways of xenobiotics is paramount. This guide provides a comparative analysis of the kinetics of Benzydamine N-oxidation by different isoforms of the Flavin-Containing Monooxygenase (FMO) enzyme system, supported by experimental data.
Benzydamine, a non-steroidal anti-inflammatory drug, undergoes extensive metabolism to its major metabolite, Benzydamine N-oxide.[1] This N-oxidation reaction is primarily catalyzed by the FMO enzyme family, making Benzydamine a useful probe substrate for assessing FMO activity.[2][3] Understanding the kinetic differences between FMO isoforms in metabolizing Benzydamine is crucial for predicting drug-drug interactions, inter-individual variability in drug response, and for the development of new chemical entities.
Comparative Kinetic Parameters
The efficiency of Benzydamine N-oxidation varies significantly among different human FMO isoforms. Studies utilizing recombinant enzymes have allowed for a detailed characterization of the kinetic parameters for each isoform. The following table summarizes the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the N-oxidation of Benzydamine by FMO1, FMO3, FMO4, and FMO5.
| FMO Isoform | Apparent Km (μM) | Apparent Vmax (nmol/mg protein/min or min-1) | Source |
| FMO1 | 23.6 - 60 | 40.8 - 46 | [1][4] |
| FMO3 | 40.4 - 80 | 29.1 - 36 | [1][4] |
| FMO4 | > 3000 | < 75 | [4] |
| FMO5 | Negligible activity / > 2000 | Negligible activity / < 1 | [1][4] |
Key Observations:
-
FMO1 and FMO3 are the primary catalysts: Both FMO1 and FMO3 exhibit high affinity (low Km) and high catalytic efficiency (high Vmax) for Benzydamine N-oxidation.[1][4]
-
FMO3 is the major hepatic isoform: While FMO1 shows comparable or even slightly higher in vitro activity, FMO3 is the predominant FMO isoform expressed in the adult human liver.[2][5] Therefore, hepatic Benzydamine N-oxidation is mainly attributed to FMO3.[1][2]
-
Limited role of FMO4 and FMO5: FMO4 and FMO5 demonstrate significantly lower affinity and catalytic activity towards Benzydamine, suggesting a minimal contribution to its overall metabolism.[4][5]
Experimental Protocols
The determination of kinetic parameters for Benzydamine N-oxidation by FMO isoforms typically involves in vitro assays using either human liver microsomes (HLM) or recombinant FMO enzymes expressed in a suitable system (e.g., insect cells or bacteria).
Materials:
-
Benzydamine hydrochloride
-
Human liver microsomes or recombinant human FMO isoforms (FMO1, FMO3, FMO4, FMO5)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Inhibitors: Methimazole (FMO inhibitor), N-benzylimidazole (general CYP inhibitor)
-
Acetonitrile (for reaction termination)
-
High-performance liquid chromatography (HPLC) system with UV or fluorescence detection
General Procedure:
-
Incubation Mixture Preparation: A typical incubation mixture contains potassium phosphate buffer, the enzyme source (HLM or recombinant FMO), and an NADPH regenerating system.
-
Pre-incubation: The mixture is pre-incubated at 37°C to reach thermal equilibrium.
-
Reaction Initiation: The reaction is initiated by adding Benzydamine at various concentrations.
-
Incubation: The reaction is allowed to proceed for a specified time at 37°C, ensuring that the product formation is in the linear range.
-
Reaction Termination: The reaction is stopped by adding a quenching solvent, typically ice-cold acetonitrile.
-
Sample Processing: The terminated reaction mixture is centrifuged to pellet the protein, and the supernatant is collected for analysis.
-
Product Quantification: The formation of this compound is quantified using a validated HPLC method.[3]
-
Kinetic Analysis: The initial rates of N-oxide formation at different substrate concentrations are fitted to the Michaelis-Menten equation to determine the Km and Vmax values.
To differentiate FMO activity from that of cytochrome P450 (CYP) enzymes, control experiments are conducted. These include heat inactivation of microsomes in the absence of NADPH (which selectively inactivates FMOs) and the use of selective chemical inhibitors.[1] For instance, methimazole is a competitive inhibitor of FMOs, while N-benzylimidazole is a non-specific CYP inhibitor.[1][2]
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for determining the kinetic parameters of Benzydamine N-oxidation by FMO isoforms.
Caption: Experimental workflow for FMO kinetic analysis.
Benzydamine Metabolism Pathway
The primary metabolic pathway for Benzydamine relevant to this discussion is its N-oxidation.
Caption: Primary FMO-mediated metabolism of Benzydamine.
References
- 1. Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzydamine N-oxygenation as a measure of flavin-containing monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of potential in vivo probes for human flavin-containing monooxygenase (FMO): metabolism of benzydamine and caffeine by FMO and P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Validation of Benzydamine N-oxide Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Benzydamine N-oxide, the major metabolite of the nonsteroidal anti-inflammatory drug Benzydamine. The objective is to present key performance data from various validated assays, offering a baseline for inter-laboratory comparison and aiding in the selection of appropriate analytical techniques for pharmacokinetic and metabolic studies. The data herein is compiled from published research, highlighting the performance of High-Performance Liquid Chromatography (HPLC) coupled with various detection methods.
Metabolic Pathway of Benzydamine
Benzydamine undergoes extensive metabolism in the body, with N-oxidation being a primary metabolic route. This biotransformation is predominantly catalyzed by the Flavin-containing monooxygenase (FMO) enzyme system, particularly the FMO3 isoform, to produce this compound.
Caption: Metabolic conversion of Benzydamine to this compound.
Comparison of Analytical Methods for this compound Quantification
The following tables summarize the performance characteristics of different HPLC-based methods for the determination of this compound, as reported in various studies. This data can serve as a benchmark for laboratories to assess the performance of their own assays.
Table 1: Performance Characteristics of HPLC-based Assays for this compound
| Parameter | Method 1: HPLC-UV | Method 2: HPLC-Fluorescence |
| Analyte | This compound | This compound |
| Matrix | Urine | Plasma |
| Linearity Range | 0.05% - 1.2% (relative to Benzydamine HCl)[1] | Not explicitly stated |
| Limit of Detection (LOD) | 0.030% (relative to Benzydamine HCl)[1] | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.05% (relative to Benzydamine HCl)[1] | Not explicitly stated |
| Limit of Reliable Determination | 50 ng/mL[2] | Not explicitly stated |
| Recovery | > 97%[3] | > 97%[3] |
| Precision (RSD%) | Not explicitly stated | Not explicitly stated |
| Accuracy | Not explicitly stated | Not explicitly stated |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions and reporting standards.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical assays. Below are generalized protocols for sample preparation and chromatographic analysis based on the reviewed literature.
Experimental Workflow: A Generalized Approach
The following diagram illustrates a typical workflow for the analysis of this compound in biological matrices.
Caption: General workflow for this compound analysis.
Method 1: HPLC-UV for Related Substances in Pharmaceutical Formulation[1]
-
Sample Preparation:
-
A solution of the pharmaceutical formulation is prepared.
-
For forced degradation studies, the sample is subjected to stress conditions (e.g., acid, base, oxidation).
-
The resulting solution is diluted with the mobile phase to the desired concentration.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 stationary phase.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where Benzydamine and its N-oxide show significant absorbance.
-
Injection Volume: Standard injection volume as per instrument specifications.
-
Method 2: HPLC with Fluorimetric Detection in Biological Fluids[3]
-
Sample Preparation:
-
To a plasma or urine sample, add an internal standard.
-
Perform an extraction, for example, using a liquid-liquid extraction with an organic solvent or solid-phase extraction.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a fluorescence detector.
-
Column: Reversed-phase column (e.g., C18).
-
Mobile Phase: A suitable mixture of organic and aqueous phases to achieve separation.
-
Detection: Fluorescence detection with appropriate excitation and emission wavelengths for this compound.
-
Conclusion
The available literature indicates that HPLC-based methods are suitable for the quantification of this compound in both pharmaceutical formulations and biological matrices. While a direct inter-laboratory validation study has not been identified, the presented data from individual validation reports can serve as a valuable resource for laboratories aiming to establish and validate their own assays. For bioanalytical applications requiring high sensitivity, the development and validation of an LC-MS/MS method should be considered, as this technique generally offers lower limits of detection and quantification. The provided protocols and performance data form a foundational guide for researchers in the field.
References
- 1. scispace.com [scispace.com]
- 2. Determination of benzydamine and its N-oxide in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC determination of benzydamine and its metabolite N-oxide in plasma following oral administration or topical application in man, using fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzydamine N-oxide: A Superior Probe for Flavin-Containing Monooxygenase (FMO) Activity
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Flavin-containing monooxygenases (FMOs) are a critical family of NADPH-dependent enzymes involved in the metabolism of a wide range of xenobiotics, including drugs, pesticides, and environmental toxicants.[1][2] Accurate assessment of FMO activity is paramount in drug discovery and development to understand the metabolic fate and potential drug-drug interactions of new chemical entities. An ideal probe for measuring enzyme activity should exhibit high specificity, sensitivity, and be readily quantifiable. This guide provides a comprehensive comparison of Benzydamine N-oxide with other commonly used FMO probes, supported by experimental data, detailed protocols, and visual diagrams to aid researchers in selecting the most appropriate tool for their studies.
Key Advantages of Using Benzydamine as an FMO Probe
Benzydamine, a nonsteroidal anti-inflammatory drug, undergoes FMO-dependent metabolism to form a stable N-oxide metabolite.[3][4] This reaction has several advantageous features that position Benzydamine as a superior probe for FMO activity, particularly for FMO3, the major isoform in the adult human liver.[3][5]
-
High Specificity for FMOs: The N-oxygenation of Benzydamine is primarily catalyzed by FMOs, with minimal contributions from the often-interfering cytochrome P450 (CYP) enzyme system.[3][4] This high degree of selectivity simplifies data interpretation and reduces the need for extensive control experiments.
-
High Catalytic Efficiency with Key Isoforms: Benzydamine is an excellent substrate for FMO1 and FMO3, the latter being the most abundant FMO in the adult human liver.[5][6] This ensures robust and easily detectable activity in relevant biological matrices.
-
Stable Metabolite Formation: The resulting this compound is a stable metabolite, facilitating its quantification without concerns of degradation during sample processing and analysis.[3]
-
Sensitive Detection Method: The formation of this compound can be quantified with high specificity and sensitivity using a straightforward reverse-phase high-performance liquid chromatography (HPLC) assay with fluorescence detection.[3][4]
Comparative Analysis of FMO Probes
While several compounds have been utilized to probe FMO activity, Benzydamine consistently demonstrates advantages in terms of specificity and ease of use. This section compares the performance of Benzydamine with other notable FMO probes, namely methimazole and thiourea.
Quantitative Data Comparison
The following table summarizes the key kinetic parameters for Benzydamine and alternative FMO probes. This data highlights the efficiency and isoform selectivity of each compound.
| Probe Substrate | FMO Isoform | Km (µM) | Vmax (nmol/min/mg protein or min-1) | Assay Method | Reference(s) |
| Benzydamine | FMO1 | 23.6 - 60 | 40.8 - 46 (min-1) | HPLC-Fluorescence | [4][5] |
| FMO3 | 40.4 - 80 | 29.1 - 36 (min-1) | HPLC-Fluorescence | [4][5][6] | |
| FMO4 | > 3000 | < 75 (min-1) | HPLC-Fluorescence | [6] | |
| FMO5 | > 2000 | < 1 (min-1) | HPLC-Fluorescence | [6] | |
| Methimazole | FMO (general) | - | - | Spectrophotometric | [7] |
| Thioureas | hFMO2.1 | 29 - 165 | - | NADPH Oxidation | |
| Thiones | hFMO1 | 7 - 160 | 30 - 40 (min-1) | LC-MS/MS | [8] |
| hFMO3 | Poor Substrates | - | LC-MS/MS | [8] |
Note: Direct comparison of Vmax values should be done with caution due to variations in experimental systems (e.g., recombinant enzyme vs. microsomes) and reporting units.
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. This section provides methodologies for the key experiments cited in this guide.
Protocol 1: Determination of Benzydamine N-oxidase Activity using HPLC-Fluorescence
This protocol is adapted from the methods described by Yeung and Rettie (2006).[3]
1. Incubation:
- Prepare incubation mixtures in microcentrifuge tubes containing:
- Phosphate buffer (pH 7.4)
- Enzyme source (e.g., human liver microsomes, recombinant FMOs)
- Benzydamine (substrate) at various concentrations (e.g., 10 µM to 1 mM)
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding a pre-warmed solution of NADPH.
- Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
2. Sample Preparation:
- Vortex the terminated reaction mixture.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
- Transfer the supernatant to an HPLC vial for analysis.
3. HPLC Analysis:
- Column: C18 reverse-phase column.
- Mobile Phase: A suitable gradient of acetonitrile and a buffer (e.g., ammonium acetate).
- Flow Rate: Typically 1 mL/min.
- Detection: Fluorescence detector with excitation at 305 nm and emission at 390 nm.
- Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve of the authentic metabolite.
Protocol 2: Spectrophotometric Assay of FMO Activity using Methimazole
This protocol is based on the general principles of spectrophotometric enzyme assays.
1. Reaction Mixture:
- Prepare a reaction mixture in a cuvette containing:
- Buffer (e.g., Tris-HCl, pH 8.4)
- DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
- NADPH
- Enzyme source (e.g., microsomes, purified FMO)
- Pre-incubate the mixture at 37°C.
2. Reaction Initiation and Measurement:
- Initiate the reaction by adding methimazole.
- Monitor the increase in absorbance at 412 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the rate of methimazole oxidation.
3. Data Analysis:
- Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of the product.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
FMO Catalytic Cycle
This diagram illustrates the key steps in the catalytic cycle of Flavin-Containing Monooxygenases.
Caption: The catalytic cycle of FMO, showing the reduction of FAD, oxygen activation, substrate oxygenation, and cofactor regeneration.
Experimental Workflow for FMO Activity Assay
This diagram outlines the general workflow for conducting an in vitro FMO activity assay.
References
- 1. Flavin-containing monooxygenase - Wikipedia [en.wikipedia.org]
- 2. An overview of the mechanism, substrate specificities, and structure of FMOs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzydamine N-oxygenation as a measure of flavin-containing monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of potential in vivo probes for human flavin-containing monooxygenase (FMO): metabolism of benzydamine and caffeine by FMO and P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Flavin-Containing Monooxygenase S-Oxygenation of a Series of Thioureas and Thiones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Benzydamine N-oxide
Essential Safety and Handling Guide for Benzydamine N-oxide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe operational use and proper disposal, fostering a secure laboratory environment.
Hazard Assessment and Protective Measures
While a safety data sheet (SDS) for Benzydamine-d6 N-Oxide classifies it as a non-hazardous substance, it is crucial to handle it with care due to the potential for unforeseen risks and the hazardous nature of structurally related compounds.[1] For instance, Benzydamine EP Impurity B is documented as harmful if swallowed, inhaled, or in contact with skin, and can cause significant skin and eye irritation.[2] Therefore, adopting a cautious approach by implementing comprehensive personal protective equipment (PPE) protocols is highly recommended.
Personal Protective Equipment (PPE) Protocol
The following table outlines the recommended PPE for handling this compound, categorized by the level of protection required for various laboratory tasks.
| Task Category | Required Personal Protective Equipment |
| Routine Handling in a Controlled Environment | - Gloves: Chemical-resistant gloves (e.g., nitrile) inspected before use.[2] - Eye Protection: Safety glasses with side shields.[3] - Lab Coat: Standard laboratory coat. |
| Procedures with High Splash or Aerosol Potential | - Gloves: Chemical-resistant gloves.[2] - Eye/Face Protection: Chemical safety goggles and a face shield.[2][3] - Protective Clothing: A complete protective suit or gown that is impermeable to chemicals.[2][4] - Respiratory Protection: Use in a well-ventilated area or under a laboratory fume hood.[2] |
| Emergency Situations (e.g., Spills) | - Gloves: Double-gloving with chemical-resistant gloves. - Eye/Face Protection: Chemical safety goggles and a face shield.[2][3] - Protective Clothing: Impermeable, full-body protective suit.[2] - Respiratory Protection: Self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation.[5][6] |
Operational and Disposal Plan
A systematic approach to handling and disposal is essential for minimizing risk and ensuring regulatory compliance.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure that a designated workspace, such as a chemical fume hood, is clean and uncluttered.[2] Verify that all necessary PPE is available and in good condition. An accessible safety shower and eyewash station are mandatory.[1]
-
Handling: Avoid direct contact with skin and eyes.[2] Prevent the formation of dust and aerosols.[2]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7]
-
Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[2] Decontaminate all surfaces and equipment used.
Spill Management
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1] Use absorbent materials like diatomite to contain the spill.[1] Decontaminate the area with alcohol and dispose of all contaminated materials as hazardous waste.[1]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1]
-
Unused Product: Dispose of as chemical waste in a designated, sealed container.
-
Contaminated Materials: All PPE, absorbent materials, and cleaning supplies that have come into contact with this compound should be collected in a sealed, labeled waste container for proper disposal.
Visualizing Safety Protocols
To further clarify the safety procedures, the following diagrams illustrate the safe handling workflow and the hierarchy of controls for managing exposure to this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
